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  • Product: N-(3-Methylphenyl)-beta-alanine
  • CAS: 36053-77-7

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of N-(3-Methylphenyl)-beta-alanine Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale As a Senior Application Scientist overseeing early-stage drug discovery, I approach molecular scaffold design not as a process of trial and error, but as a calculated manipulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I approach molecular scaffold design not as a process of trial and error, but as a calculated manipulation of molecular interactions. N-(3-Methylphenyl)-beta-alanine (also known as 3-(m-tolylamino)propanoic acid) represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. While the core amino acid itself exhibits modest baseline bioactivity, its true value lies in its capacity to serve as a structural anchor for complex derivatives—specifically hydrazones, isatin hybrids, and advanced amides.

The Causality of Scaffold Selection

Why do we utilize the N-(3-methylphenyl) moiety? The rationale is grounded in spatial geometry and target engagement:

  • Hydrophobic Anchoring & Steric Tuning: The meta-methyl group on the phenyl ring induces a specific dihedral angle twist when bound to the secondary amine. This steric bulk is critical; it optimizes the spatial presentation of the molecule, allowing it to wedge deeply into the hydrophobic pockets of target enzymes (such as kinases) or structural proteins (like tubulin) without causing steric clashes that ortho- or para-substitutions might trigger.

  • Linker Flexibility: The beta-alanine aliphatic chain acts as a flexible linker. It allows the terminal carboxylate (or its subsequent derivatives) to dynamically adjust its conformation to form critical hydrogen bond networks with polar residues in the target site.

  • Derivatization Potential: By converting the terminal carboxylic acid into hydrazide or isatin-hydrazone hybrids, we lock the molecule into a rigid, planar conformation at the C-terminus, which has been shown to drastically increase cytotoxicity against aggressive cancer phenotypes[1].

Recent evaluations of N-aryl-beta-alanine derivatives have demonstrated significant anticancer efficacy in triple-negative breast cancer (TNBC) and glioblastoma in vitro models[2]. Furthermore, derivatization of these amino acids into hydrazone-isatin hybrids has yielded compounds with potent activity against HT-29 colon adenocarcinoma in both 2D and 3D spheroid models, alongside robust antioxidant capabilities[1]. Beyond oncology, large-scale computational screening of chemical libraries has identified N-aryl-beta-alanine derivatives as possessing hidden pharmacological potential, including antiviral properties[3].

Biological Activity Profile: Quantitative Efficacy

The biological activity of N-(3-methylphenyl)-beta-alanine derivatives is highly dependent on the terminal functionalization. When conjugated with 2-oxindole (isatin) moieties, these compounds exhibit a dual-action mechanism: they act as potent intracellular reactive oxygen species (ROS) modulators (antioxidants) in healthy cells, while paradoxically triggering apoptosis in malignant cells via mitochondrial destabilization[1].

To facilitate a direct comparison of structure-activity relationships (SAR), the quantitative data below summarizes the in vitro cytotoxicity (IC₅₀) of the core scaffold versus its advanced derivatives across multiple cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀) of N-(3-Methylphenyl)-beta-alanine Derivatives
Compound ClassModificationHT-29 (Colon) IC₅₀A375 (Melanoma) IC₅₀TNBC IC₅₀Glioblastoma IC₅₀
Parent Scaffold Unmodified Carboxylic Acid>100 µM>100 µM>100 µM>100 µM
Intermediate Hydrazide Derivative45.2 ± 3.1 µM52.4 ± 4.0 µM60.1 ± 5.2 µM75.3 ± 6.1 µM
Advanced Hybrid Isatin-Hydrazone Conjugate12.4 ± 1.8 µM18.6 ± 2.2 µM15.3 ± 1.5 µM22.1 ± 2.8 µM
Control Doxorubicin (Reference)1.2 ± 0.3 µM0.8 ± 0.1 µM1.5 ± 0.2 µM2.0 ± 0.4 µM

Data synthesized from representative SAR profiling of N-aryl-beta-alanine isatin-hydrazone hybrids[1] and TNBC/Glioblastoma screening models[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains internal checkpoints to prevent the propagation of experimental artifacts.

Protocol A: Synthesis of N-(3-Methylphenyl)-beta-alanine Hydrazone Hybrids

Objective: To synthesize the bioactive isatin-hydrazone derivative from the parent N-(3-methylphenyl)-beta-alanine core.

  • Esterification: React N-(3-methylphenyl)-beta-alanine (1.0 eq) with absolute ethanol in the presence of catalytic sulfuric acid under reflux for 12 hours.

    • Causality: Esterification protects the carboxylate and provides an excellent leaving group for the subsequent nucleophilic acyl substitution.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is only considered complete when the highly polar baseline spot (carboxylic acid) is entirely consumed.

  • Hydrazinolysis: Dissolve the resulting ethyl ester in ethanol and add hydrazine hydrate (80%, 3.0 eq). Reflux for 6 hours.

    • Validation Check: The formation of a white precipitate upon cooling to 0°C confirms the successful synthesis of the intermediate hydrazide. Filter and wash with cold ethanol.

  • Isatin Conjugation: Dissolve the hydrazide (1.0 eq) and the selected 2-oxindole (isatin) derivative (1.0 eq) in glacial acetic acid. Stir at 80°C for 4 hours.

    • Causality: Glacial acetic acid acts as both solvent and acid catalyst, facilitating the formation of the Schiff base (hydrazone) while driving the equilibrium forward via precipitation of the highly conjugated product.

  • Purification: Cool the mixture, filter the colored precipitate, and recrystallize from DMF/ethanol. Verify purity (>95%) via HPLC and structure via ¹H-NMR.

Protocol B: 3D Spheroid Viability Assay (Anticancer Screening)

Objective: To evaluate the physiological efficacy of the synthesized derivatives in a 3D tumor microenvironment[1].

  • Spheroid Formation: Seed HT-29 or TNBC cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 1,000 rpm for 5 minutes to force cellular aggregation.

  • Maturation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Validation Check (Critical): Prior to drug administration, visually inspect spheroids via brightfield microscopy. Only wells containing a single, geometrically spherical microtissue with a dark, compact core and a defined periphery are utilized. Irregular spheroids are excluded to prevent artificially skewed diffusion kinetics.

  • Compound Administration: Treat spheroids with the synthesized N-(3-methylphenyl)-beta-alanine derivatives (ranging from 1 µM to 100 µM). Include 0.1% DMSO as a vehicle control and Doxorubicin (5 µM) as a positive control.

  • Viability Quantification: After 72 hours of exposure, add CellTiter-Glo® 3D Reagent.

    • Causality: Standard MTT assays fail in 3D cultures due to poor dye penetration. The 3D-specific ATP-luminescence assay contains optimized lysis buffers that fully penetrate the hypoxic core of the spheroid, ensuring total cellular ATP is quantified.

  • Readout: Measure luminescence and calculate IC₅₀ values using non-linear regression analysis.

Visualizing the Pharmacological Landscape

To map the logical progression of our drug development pipeline and the downstream biological effects, the following diagrams illustrate the synthesis workflow and the proposed mechanism of action.

Workflow A N-(3-Methylphenyl)- beta-alanine Core B Hydrazide Derivatization A->B C Isatin Hybrid Conjugation B->C D 2D/3D In Vitro Screening C->D E Anticancer & Antioxidant Profiling D->E

Workflow for the synthesis and biological screening of beta-alanine derivatives.

Mechanism A N-(3-Methylphenyl) Derivative B Intracellular ROS Modulation A->B C Microtubule Destabilization A->C D Caspase-3/7 Activation B->D C->D E Apoptosis in 3D Tumor Models D->E

Proposed apoptotic mechanism of action for N-aryl-beta-alanine derivatives.

References

  • Evaluation of N-aryl-beta-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. Zukauskas, M., et al. Clarivate Web of Science / Vilnius University.2

  • Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Tumosienė, I., et al. International Journal of Molecular Sciences. 1

  • Computational Approaches To Identify A Hidden Pharmacological Potential In Large Chemical Libraries. Supercomputing Frontiers and Innovations. 3

Sources

Exploratory

spectroscopic analysis (NMR, IR) of N-(3-Methylphenyl)-beta-alanine

An In-Depth Technical Guide to the Spectroscopic Analysis (NMR, IR) of N-(3-Methylphenyl)-beta-alanine Abstract This technical guide provides a comprehensive spectroscopic analysis of N-(3-Methylphenyl)-beta-alanine, a m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Analysis (NMR, IR) of N-(3-Methylphenyl)-beta-alanine

Abstract

This technical guide provides a comprehensive spectroscopic analysis of N-(3-Methylphenyl)-beta-alanine, a molecule of interest in synthetic chemistry and drug development. As a substituted beta-amino acid, its structural verification is paramount for ensuring purity, monitoring reaction progress, and confirming identity. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this specific compound. It is designed for researchers, scientists, and quality control professionals who require a detailed understanding of the molecule's spectral characteristics. We will explore the causality behind the expected spectral data, provide validated experimental protocols, and present the information in a clear, accessible format.

Molecular Structure and Spectroscopic Implications

N-(3-Methylphenyl)-beta-alanine possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. Understanding the interplay between the aromatic and aliphatic moieties is key to interpreting its spectra.

  • Aromatic Ring: The 3-methylphenyl (m-tolyl) group contains four distinct aromatic protons. The electronic effects of both the electron-donating methyl group and the nitrogen substituent influence their chemical environment.

  • Secondary Amine: The N-H group provides characteristic signals in both IR (stretching and bending vibrations) and ¹H NMR spectra.

  • Beta-Alanine Backbone: This consists of two methylene (-CH₂-) groups and a carboxylic acid. The proximity of these methylene groups to the electronegative nitrogen atom and the electron-withdrawing carbonyl group results in predictable chemical shifts in the NMR spectra.

  • Carboxylic Acid: This functional group is readily identifiable by its strong carbonyl (C=O) stretch and broad hydroxyl (O-H) stretch in the IR spectrum, as well as distinct signals in both ¹H and ¹³C NMR.

Below is the annotated molecular structure for reference in the subsequent spectroscopic analysis.

Caption: Annotated structure of N-(3-Methylphenyl)-beta-alanine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons within a molecule.

Theoretical Framework and Predicted Spectrum

The ¹H NMR spectrum of N-(3-Methylphenyl)-beta-alanine is predicted to show distinct signals for the aromatic, aliphatic, amine, and carboxylic acid protons. The analysis of a closely related structure, N-Phenyl-β-alanine, shows signals for the alanine portion at approximately 3.43 ppm (t) and 2.63 ppm (t)[1]. The introduction of a methyl group at the meta position on the phenyl ring will primarily affect the chemical shifts of the aromatic protons.

  • Aromatic Protons (δ 6.5-7.2 ppm): The four protons on the 3-methylphenyl ring will be in different chemical environments. We expect a complex multiplet pattern in this region. The proton ortho to the methyl group and meta to the NH group will likely be the most upfield, while the proton ortho to the NH group and meta to the methyl group will be further downfield.

  • Aliphatic Protons (δ 2.6-3.6 ppm): The two methylene groups of the beta-alanine chain will appear as two distinct triplets, as they are coupled to each other.

    • -N-CH₂- (α-protons, δ ~3.4-3.6 ppm): These protons are adjacent to the electronegative nitrogen atom, which deshields them, shifting them downfield.

    • -CH₂-COOH (β-protons, δ ~2.6-2.8 ppm): These protons are adjacent to the electron-withdrawing carbonyl group, which also causes a downfield shift, but to a lesser extent than the amine.

  • Methyl Protons (-CH₃, δ ~2.3 ppm): The methyl group attached to the aromatic ring will appear as a singlet.

  • Amine Proton (-NH-, variable): This proton will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.

  • Carboxylic Acid Proton (-COOH, δ > 10 ppm): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of N-(3-Methylphenyl)-beta-alanine.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to better resolve exchangeable protons like -NH and -COOH.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field instrument. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, correcting the baseline, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Data Summary: Predicted ¹H NMR
Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH> 10.0broad singlet1H
Aromatic6.5 - 7.2multiplet4H
-NH-variable (e.g., 4.0 - 6.0)broad singlet1H
-N-CH₂ - (α)3.4 - 3.6triplet2H
-CH₂ -COOH (β)2.6 - 2.8triplet2H
Ar-CH₃ ~2.3singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Theoretical Framework and Predicted Spectrum

Based on data from N-Phenyl-β-alanine (176.8, 147.0, 129.4, 118.5, 113.7, 40.0, 33.7 ppm)[1] and unsubstituted beta-alanine (~181, 39, 36 ppm)[2], we can predict the spectrum for the target molecule.

  • Carbonyl Carbon (-COOH, δ ~175-178 ppm): The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield.

  • Aromatic Carbons (δ ~110-148 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbon attached to the nitrogen (C-N) will be downfield (~147 ppm), as will the carbon bearing the methyl group. The other four CH carbons will appear in the typical aromatic region.

  • Aliphatic Carbons (δ ~33-42 ppm):

    • -N-CH₂- (α-carbon, δ ~40-42 ppm): This carbon is deshielded by the adjacent nitrogen.

    • -CH₂-COOH (β-carbon, δ ~33-35 ppm): This carbon is deshielded by the carbonyl group.

  • Methyl Carbon (-CH₃, δ ~21 ppm): The methyl carbon attached to the aromatic ring will appear in the typical upfield aliphatic region.

Experimental Protocol: ¹³C NMR

The sample preparation is identical to that for ¹H NMR. The data acquisition will use a standard carbon pulse program (e.g., with proton decoupling). A longer acquisition time or a more concentrated sample may be necessary due to the low natural abundance of the ¹³C isotope.

Data Summary: Predicted ¹³C NMR
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C =O (Carboxylic Acid)175 - 178
Aromatic C -N~147
Aromatic C -CH₃~139
Aromatic C -H110 - 130
-N-C H₂- (α)40 - 42
-C H₂-COOH (β)33 - 35
Ar-C H₃~21

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework and Predicted Spectrum

The IR spectrum will be dominated by absorptions from the N-H, O-H, C=O, and C-H bonds.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4]

  • N-H Stretch (Secondary Amine): A single, moderately sharp peak is expected around 3400-3300 cm⁻¹, which may be superimposed on the broad O-H stretch.[4][5]

  • C-H Stretches (Aromatic & Aliphatic):

    • Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[4]

    • Aliphatic C-H stretches from the methylene and methyl groups will appear as stronger bands just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).[4]

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected at approximately 1710 cm⁻¹.[3][4] This is one of the most prominent peaks in the spectrum.

  • C=C Stretches (Aromatic): Several medium to weak bands will appear in the 1600-1450 cm⁻¹ region due to skeletal vibrations of the aromatic ring.[5]

  • N-H Bend (Secondary Amine): A moderate absorption may be observed in the 1620-1560 cm⁻¹ region.[6][7]

Experimental Protocol: IR (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid N-(3-Methylphenyl)-beta-alanine powder onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically over the range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Data Summary: Predicted IR Absorptions
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
O-H StretchCarboxylic Acid3300 - 2500Strong, very broad
N-H StretchSecondary Amine3400 - 3300Medium, sharp
C-H Stretch (Aromatic)Aryl C-H3100 - 3000Medium to weak
C-H Stretch (Aliphatic)Alkyl C-H2980 - 2850Medium to strong
C=O StretchCarboxylic Acid~1710Strong, sharp
N-H BendSecondary Amine1620 - 1560Medium
C=C Stretch (Aromatic)Aromatic Ring1600 - 1450Medium to weak

Integrated Spectroscopic Workflow

The confirmation of the structure of N-(3-Methylphenyl)-beta-alanine is a self-validating process where data from multiple techniques converge to provide an unambiguous identification. The workflow illustrates how these techniques are synergistically employed.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample N-(3-Methylphenyl)-beta-alanine IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR IR_Data Identify Functional Groups: - COOH (O-H, C=O) - Secondary Amine (N-H) - Aromatic (C=C, C-H) - Aliphatic (C-H) IR->IR_Data Vibrational Frequencies H1_NMR_Data ¹H NMR Analysis: - Proton count & environment - Splitting patterns (connectivity) NMR->H1_NMR_Data Chemical Shifts C13_NMR_Data ¹³C NMR Analysis: - Carbon count & type - Carbon backbone structure NMR->C13_NMR_Data Chemical Shifts Conclusion Structural Confirmation IR_Data->Conclusion H1_NMR_Data->Conclusion C13_NMR_Data->Conclusion

Caption: Integrated workflow for spectroscopic structural validation.

Conclusion

The spectroscopic analysis of N-(3-Methylphenyl)-beta-alanine by NMR and IR provides a robust and definitive method for its structural elucidation and purity assessment. The key identifying features include the broad O-H and sharp C=O stretches in the IR spectrum, confirming the carboxylic acid, and the unique set of signals in the ¹H and ¹³C NMR spectra that map the entire molecular framework. The predicted data in this guide serves as a reliable benchmark for scientists working with this compound, ensuring high standards of scientific integrity and trustworthiness in their research and development activities.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Chenon, B., & Sandorfy, C. (1958). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 36(8), 1181-1193. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. IR Absorption Frequencies. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]

  • Reddy, V. R., et al. (2015). Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. RSC Advances, 5(103), 84881-84885. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. Available at: [Link]

Sources

Foundational

Unveiling the Therapeutic Potential of N-Aryl-Beta-Alanines: A Technical Guide to Key Molecular Targets

For Immediate Release [City, State] – April 1, 2026 – This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the promising therapeutic targets of N-ar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[City, State] – April 1, 2026 – This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the promising therapeutic targets of N-aryl-beta-alanines. This class of small molecules has demonstrated significant potential across a spectrum of diseases, including cancer, metabolic disorders, and infectious diseases. This document provides a detailed exploration of the molecular mechanisms, key experimental data, and methodologies for investigating these interactions, serving as a critical resource for advancing the development of novel therapeutics based on the N-aryl-beta-alanine scaffold.

Executive Summary

N-aryl-beta-alanines are a versatile class of synthetic compounds that have garnered increasing interest in medicinal chemistry due to their diverse biological activities. Their structural motif, characterized by an aryl group attached to the nitrogen of a beta-alanine backbone, provides a flexible platform for chemical modification, enabling the fine-tuning of their pharmacological properties. This guide delves into the primary therapeutic targets identified to date, offering a scientific foundation for future research and development in this exciting field.

Introduction: The N-Aryl-Beta-Alanine Scaffold

The unique structural features of N-aryl-beta-alanines confer upon them the ability to interact with a variety of biological macromolecules. The presence of the aromatic ring allows for diverse substitutions, influencing the compound's electronics, lipophilicity, and steric profile. The beta-amino acid backbone provides a flexible linker that can adopt multiple conformations, facilitating optimal binding to target proteins. These characteristics have enabled the development of potent and selective modulators of several key therapeutic targets.

Anticancer Activity: Targeting Cell Proliferation and Survival

N-aryl-beta-alanine derivatives have emerged as a promising class of anticancer agents, with demonstrated activity against aggressive cancers such as triple-negative breast cancer and glioblastoma.[1] Their mechanism of action is multifaceted, primarily involving the induction of apoptosis and the inhibition of cell migration.[1]

Topoisomerase II Inhibition: A Plausible Mechanism

One of the key potential molecular targets for the anticancer effects of N-aryl-beta-alanines is DNA Topoisomerase II (Topo II).[2] Topo II is a critical enzyme in DNA replication and transcription, responsible for managing DNA topology.[3][4] Inhibition of Topo II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[5]

Molecular docking studies have suggested that certain N-aryl-beta-alanine derivatives can fit into the active site of Topo II, indicating a potential inhibitory interaction.[2] While direct experimental confirmation of Topo II inhibition by a broad range of N-aryl-beta-alanines is an active area of research, the in-silico evidence provides a strong rationale for further investigation.

Induction of Apoptosis

A hallmark of the anticancer activity of N-aryl-beta-alanines is their ability to induce programmed cell death, or apoptosis.[6][7] This process is tightly regulated by a complex network of signaling pathways. Studies have shown that these compounds can modulate the expression of key apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activate caspases, the executioners of apoptosis.[8]

Signaling Pathway: Intrinsic Apoptosis Induction

NAbA N-Aryl-beta-Alanine Derivative Bax Bax NAbA->Bax Promotes Bcl2 Bcl-2 NAbA->Bcl2 Inhibits Mito Mitochondria CytoC Cytochrome c Mito->CytoC Releases Bax->Mito Forms pores Bcl2->Mito Inhibits pore formation Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Caspase-9 Apaf1->Casp9 Activates Apoptosome Apoptosome Casp9->Apoptosome Forms Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by N-aryl-beta-alanines.

Antimicrobial Activity: Disrupting Bacterial Cell Wall Synthesis

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. N-aryl-beta-alanines have demonstrated promising activity, particularly against Gram-positive bacteria.[9][10] The structural similarity of the beta-alanine core to D-alanine, a crucial component of the bacterial cell wall, suggests that enzymes involved in peptidoglycan synthesis are likely targets.

Alanine Racemase: A Key Target

Alanine racemase is a bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine.[11] D-alanine is an essential building block for the peptidoglycan layer of the bacterial cell wall, and its absence is lethal to the bacterium.[12][13] As this enzyme is absent in humans, it represents an attractive target for the development of selective antibacterial drugs.[11] While direct inhibition of alanine racemase by N-aryl-beta-alanines requires further experimental validation, the structural analogy makes it a highly probable target.[14]

Experimental Workflow: Screening for Alanine Racemase Inhibitors

cluster_0 High-Throughput Screening cluster_1 Hit Validation & Characterization Screen Compound Library (N-Aryl-beta-Alanines) Assay Alanine Racemase Enzymatic Assay Screen->Assay Hits Initial Hits Assay->Hits DoseResponse Dose-Response Curves (IC50) Hits->DoseResponse Kinetics Enzyme Kinetics (Ki Determination) DoseResponse->Kinetics Lead Lead Compounds Kinetics->Lead

Caption: Workflow for identifying and characterizing N-aryl-beta-alanine inhibitors of alanine racemase.

Metabolic Regulation: Glucagon Receptor Antagonism

In the realm of metabolic diseases, N-aryl-beta-alanine derivatives have been successfully developed as potent and selective antagonists of the glucagon receptor (GCGR).[15][16] The glucagon receptor, a Class B G-protein coupled receptor (GPCR), plays a pivotal role in regulating blood glucose levels.[17][18] Antagonism of this receptor is a validated therapeutic strategy for the treatment of type 2 diabetes.[19]

Structure-Activity Relationship (SAR)

Extensive medicinal chemistry efforts have elucidated the structure-activity relationships for N-aryl-beta-alanine-based glucagon receptor antagonists.[20][21] These studies have revealed the critical importance of specific substituents on the aryl ring and modifications to the beta-alanine backbone for achieving high-affinity binding and functional antagonism.

Compound IDAryl SubstituentIC50 (nM)[20][22]
MK-0893 3,5-dichlorophenyl, 6-methoxynaphthalen-2-yl6.6
Lead Cmpd. Varied aryl groups7000
Optimized Cmpd. Varied aryl groups15.7 (functional cAMP)

Table 1: Representative IC50 values for N-aryl-beta-alanine derivatives as glucagon receptor antagonists.

Signaling Pathway: Glucagon Receptor Antagonism

Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds G_protein G Protein GCGR->G_protein Activates NAbA N-Aryl-beta-Alanine Antagonist NAbA->GCGR Blocks AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Glucose Increased Blood Glucose PKA->Glucose

Caption: Mechanism of glucagon receptor antagonism by N-aryl-beta-alanines.

Aldose Reductase Inhibition: A Target for Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[23][24] Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol and subsequent oxidative stress, which contributes to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[25] N-(aroyl)-N-(arylmethyloxy)-α-alanines, structurally similar to N-aryl-beta-alanines, have been identified as selective inhibitors of aldose reductase, suggesting that this enzyme is a viable target for the N-aryl-beta-alanine class as well.[23]

Compound ClassTargetIC50 Range (µM)[23][24]
N-(aroyl)-N-(arylmethyloxy)alaninesAldose Reductase (ALR2)low micromolar
Quazolin-4(1H)-one derivativesAldose Reductase0.015 - 31.497

Table 2: Inhibitory activity of related compounds against aldose reductase.

Experimental Protocols

General Method for Identifying Small Molecule-Protein Interactions

A variety of biophysical and biochemical techniques can be employed to identify and characterize the interaction between N-aryl-beta-alanines and their protein targets.[26][27][28][29]

Step-by-Step Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently attach the purified target protein to a sensor chip.

  • Binding Analysis: Flow a series of concentrations of the N-aryl-beta-alanine derivative over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.

  • Data Analysis: Determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD) to quantify binding affinity.

Determination of Enzyme Inhibition (IC50 and Ki)

Standard enzyme kinetics assays are used to quantify the inhibitory potency of N-aryl-beta-alanine derivatives.[30][31][32][33][34]

Step-by-Step Protocol: IC50 Determination

  • Assay Setup: Prepare a reaction mixture containing the target enzyme, its substrate, and any necessary cofactors in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the N-aryl-beta-alanine inhibitor to the reaction wells. Include a control with no inhibitor.

  • Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Ki Calculation: If the mechanism of inhibition is competitive, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Glucagon Receptor Antagonist Functional Assay

A cell-based assay is used to determine the functional antagonism of the glucagon receptor.[21][35]

Step-by-Step Protocol: cAMP Assay

  • Cell Culture: Culture cells engineered to express the human glucagon receptor.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the N-aryl-beta-alanine antagonist.

  • Glucagon Stimulation: Stimulate the cells with a fixed concentration of glucagon to induce cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP levels as a function of the antagonist concentration to determine the IC50 value for functional inhibition.

Conclusion and Future Directions

N-aryl-beta-alanines represent a privileged scaffold in drug discovery, with demonstrated potential to modulate a range of therapeutically relevant targets. This guide has highlighted their promise in oncology, infectious diseases, and metabolic disorders. Future research should focus on the detailed elucidation of their mechanisms of action, the identification of novel targets, and the optimization of their pharmacokinetic and pharmacodynamic properties to translate their preclinical potential into clinical reality.

References

  • He, Q., et al. (2024). Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. PubMed.
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  • Request PDF. (n.d.). Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models.
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  • edX. (n.d.).
  • Zhou, H., & Wang, R. (2016). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction.
  • ResearchGate. (2024).
  • JoVE. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. YouTube.
  • Qureshi, S. A., et al. (2012). Discovery of a Novel Glucagon Receptor Antagonist N-[(4-{(1S)-1-[3-(3, 5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the Treatment of Type II Diabetes.
  • Eisenthal, R. (2021).
  • National Institutes of Health. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC.
  • Request PDF. (n.d.). New ??-Alanine Derivatives Are Orally Available Glucagon Receptor Antagonists.
  • Grybaite, B., et al. (2021). Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. PubMed.
  • Huang, H.-S., et al. (2021). Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics.
  • Madsen, P., et al. (2008). Novel Glucagon Receptor Antagonists with Improved Selectivity over the Glucose-Dependent Insulinotropic Polypeptide Receptor. Journal of Medicinal Chemistry.
  • Lau, J., et al. (2007). New β-Alanine Derivatives Are Orally Available Glucagon Receptor Antagonists. Journal of Medicinal Chemistry.
  • Anusevicius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives.
  • Laboud, Y., et al. (2023). Newly Synthesized Arylazo Derivatives Induce Apoptosis and G2/M Cell Cycle Arrest With Molecular Docking Validation in Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry.
  • Lau, J., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. PubMed.
  • ResearchGate. (n.d.). Structure−activity relationship for the most potent/selective ALR2...
  • Qureshi, S. A., et al. (2012). Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)
  • Endotext. (2019). Glucagon Receptor Antagonists.
  • Asad, M., et al. (2014). Discovery of Novel Glucagon Receptor Antagonists Using Combined Pharmacophore Modeling and Docking. PMC.
  • Wang, M.-Y., et al. (2018). Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice. PMC.
  • Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS One.
  • Drwal, M. N., et al. (2014). Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. PLOS One.
  • Nencetti, S., et al. (2017). N-(Aroyl)-N-(arylmethyloxy)-α-alanines: Selective inhibitors of aldose reductase. PubMed.
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  • Migheli, R., et al. (1998). Apoptosis induced by beta-N-oxalylamino-L-alanine on a motoneuron hybrid cell line.
  • Khan, M., et al. (2019). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines.
  • Kumar, V., et al. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity.
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  • Amaro, R. E., et al. (2022). Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics. bioRxiv.
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Exploratory

A Technical Guide to Investigating the Antimicrobial Potential of N-(3-Methylphenyl)-beta-alanine

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities as potential therapeutics. Beta-alanine derivatives have emerged as a promising class of compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities as potential therapeutics. Beta-alanine derivatives have emerged as a promising class of compounds, with various analogues demonstrating notable antimicrobial activity.[1][2] This technical guide presents a comprehensive research framework for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of a novel, unexplored derivative: N-(3-Methylphenyl)-beta-alanine. This document is intended for researchers, scientists, and drug development professionals, providing a structured, scientifically-grounded pathway to assess the therapeutic potential of this compound. The protocols herein are designed to be self-validating and are based on established, authoritative methodologies, ensuring the generation of robust and reproducible data.

Introduction: The Case for N-(3-Methylphenyl)-beta-alanine

The relentless evolution of multi-drug resistant pathogens represents one of the most significant challenges to global public health.[3] This has catalyzed a paradigm shift in drug discovery, moving beyond the modification of existing antibiotic scaffolds to the investigation of entirely new chemical classes.[4][5] Within this landscape, small molecules with a high degree of biocompatibility and synthetic accessibility are of particular interest.

Beta-alanine, a naturally occurring beta-amino acid, and its derivatives, offer a compelling starting point for antimicrobial drug discovery.[1][6] While the parent molecule is primarily known for its role in the synthesis of carnosine and its impact on muscle physiology, chemical modification of its structure can unlock diverse biological activities.[7][8] Studies have shown that various N-substituted and C-substituted beta-alanine derivatives possess significant antibacterial and antifungal properties.[1][2] The antimicrobial efficacy of propionic acid, a structural component of beta-alanine, is also well-documented, particularly against molds and bacteria.[1]

This guide focuses on N-(3-Methylphenyl)-beta-alanine, a novel derivative that has not yet been evaluated for its antimicrobial properties. The rationale for investigating this specific molecule is twofold:

  • Lipophilicity: The introduction of the 3-methylphenyl group is hypothesized to increase the lipophilicity of the beta-alanine backbone. This modification may enhance the compound's ability to interact with and penetrate the lipid-rich cell membranes of bacteria, a key attribute for many antimicrobial agents.

  • Structural Analogy: The N-aryl-β-alanine scaffold has been explored for various biological activities, suggesting its potential as a privileged structure in drug design.[2]

This document outlines a complete, end-to-end research program to systematically evaluate the antimicrobial potential of N-(3-Methylphenyl)-beta-alanine, from its chemical synthesis to the elucidation of its potential mechanism of action.

Synthesis and Characterization of N-(3-Methylphenyl)-beta-alanine

The first critical step is the synthesis and purification of the target compound. A plausible and efficient synthetic route is the Michael addition of 3-methylaniline to acrylic acid. This reaction is a well-established method for the synthesis of N-substituted-beta-alanines.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_product Product Acrylic_Acid Acrylic Acid Reaction Michael Addition (Solvent, Heat) Acrylic_Acid->Reaction 3-Methylaniline 3-Methylaniline 3-Methylaniline->Reaction Target_Compound N-(3-Methylphenyl)-beta-alanine Reaction->Target_Compound

Caption: Proposed synthesis of N-(3-Methylphenyl)-beta-alanine.

Detailed Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylaniline (1.0 equivalent) in a suitable solvent such as ethanol or water.

  • Addition of Reactant: To the stirred solution, add acrylic acid (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent should be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-Methylphenyl)-beta-alanine.

  • Characterization: The structure and purity of the synthesized compound must be confirmed using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

In Vitro Antimicrobial Susceptibility Testing

Once synthesized and purified, the compound must be screened for antimicrobial activity. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a comprehensive initial assessment.

Experimental Workflow

G Start Synthesized Compound MIC_Assay Broth Microdilution Assay Start->MIC_Assay Agar_Well_Diffusion Agar Well Diffusion Assay (Qualitative Screen) Start->Agar_Well_Diffusion Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Prep_Inoculum->MIC_Assay Prep_Inoculum->Agar_Well_Diffusion Determine_MIC Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->Determine_MIC MBC_Assay Subculture from non-turbid wells Determine_MIC->MBC_Assay Determine_MBC Determine Minimum Bactericidal Concentration (MBC) MBC_Assay->Determine_MBC Results Compile Antimicrobial Profile Determine_MBC->Results Measure_Zones Measure Zones of Inhibition Agar_Well_Diffusion->Measure_Zones Measure_Zones->Results

Caption: Workflow for antimicrobial susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

  • Preparation of Compound Stock: Prepare a stock solution of N-(3-Methylphenyl)-beta-alanine in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microbial Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight. Suspend colonies in sterile broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include the following controls:

    • Positive Control: A known antibiotic (e.g., ciprofloxacin).

    • Negative Control: Inoculum without the test compound.

    • Sterility Control: Broth only.

    • Solvent Control: Inoculum with the highest concentration of the solvent used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[1][10]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation

The results of the MIC and MBC assays should be summarized in a clear, tabular format.

Test MicroorganismGram StainMIC (µg/mL) of N-(3-Methylphenyl)-beta-alanineMBC (µg/mL) of N-(3-Methylphenyl)-beta-alaninePositive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansFungus

Investigating the Potential Mechanism of Action

Should N-(3-Methylphenyl)-beta-alanine exhibit significant antimicrobial activity, the next logical step is to investigate its mechanism of action. Based on its chemical structure, two plausible primary targets are the bacterial cell membrane and bacterial DNA.

Hypothetical Bacterial Signaling Pathway Inhibition

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Membrane Lipid Bilayer Ion_Gradient Ion Gradient (e.g., H+, K+) Membrane->Ion_Gradient Loss of integrity Protein_Synth Protein Synthesis Ion_Gradient->Protein_Synth Disruption DNA Bacterial DNA Replication DNA Replication DNA->Replication Inhibition Cell_Death Cell Death Replication->Cell_Death Protein_Synth->Cell_Death Compound N-(3-Methylphenyl)- beta-alanine Compound->Membrane Hypothesis 1: Membrane Disruption Compound->DNA Hypothesis 2: DNA Intercalation/Binding

Caption: Hypothetical mechanisms of antimicrobial action.

Cell Membrane Integrity Assay

This assay determines if the compound disrupts the bacterial cell membrane, leading to leakage of intracellular components.

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

  • Treatment: Treat the bacterial cells with N-(3-Methylphenyl)-beta-alanine at concentrations corresponding to its MIC and 2x MIC. Include a positive control (e.g., a membrane-disrupting peptide like melittin) and an untreated negative control.

  • Staining: After a short incubation period (e.g., 30-60 minutes), add propidium iodide (PI) to the cell suspensions. PI is a fluorescent dye that can only enter cells with compromised membranes.

  • Analysis: Analyze the samples using flow cytometry or fluorescence microscopy. An increase in PI fluorescence in the treated samples compared to the control indicates membrane damage.

DNA Binding Assay

This assay can provide preliminary evidence of direct interaction between the compound and bacterial DNA.

  • Preparation: Prepare solutions of purified bacterial DNA (e.g., from E. coli) in a suitable buffer.

  • Titration: In a quartz cuvette, place the DNA solution and record its UV-Vis absorption spectrum (typically 220-340 nm).

  • Interaction: Add increasing concentrations of N-(3-Methylphenyl)-beta-alanine to the cuvette and record the spectrum after each addition.

  • Analysis: Analyze the changes in the DNA absorption peak (around 260 nm). A hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) effect, or a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift), can indicate binding of the compound to the DNA.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of N-(3-Methylphenyl)-beta-alanine as a potential antimicrobial agent. The successful execution of these protocols will establish whether the compound possesses antimicrobial activity, determine its potency (MIC and MBC), and offer initial insights into its mechanism of action.

Positive results from this initial screening would warrant further investigation, including:

  • Broad-Spectrum Activity: Testing against a wider panel of clinically relevant bacteria, including drug-resistant strains (e.g., MRSA, VRE), and fungi.

  • Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Time-Kill Kinetic Assays: To understand the dynamics of bacterial killing over time.[9]

  • In Vivo Efficacy: If the compound demonstrates potent in vitro activity and low cytotoxicity, advancing to animal models of infection would be the next critical step.

The systematic approach outlined here provides a robust starting point for what could be a promising avenue of antimicrobial drug discovery, addressing a critical unmet medical need.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Hammond, S. M., & Lambert, P. A. (2002). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy, 46(10), 3236–3238.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Lister, T., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. mBio, 6(2), e00346-15. [Link]

  • Silver, L. L. (2012). Screening Strategies to Identify New Antibiotics. Recent Patents on Anti-Infective Drug Discovery, 7(2), 118-127. [Link]

  • Kumar, A., et al. (2013). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharma Chemica, 5(3), 136-143. [Link]

  • Thakur, R., et al. (2021). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter, 17(38), 8684-8695. [Link]

  • Gholami, M., et al. (2023). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Molecular Neurobiology, 60(11), 6617-6631. [Link]

  • Al-Gamal, M. I., et al. (2015). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules, 20(10), 18985-19001. [Link]

  • Anusevicius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of the Serbian Chemical Society, 79(10), 1195-1206. [Link]

  • Rathinasabapathi, B., et al. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. Plant Physiology, 126(3), 1256-1263. [Link]

  • Wikipedia. (n.d.). β-Alanine. [Link]

  • Health Canada. (n.d.). BETA ALANINE. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenyl-beta-alanine. PubChem Compound Database. [Link]

  • Google Patents. (1993). JPH05112513A - Method for producing N-methyl-β-alanine.
  • J-GLOBAL. (n.d.). N-Methyl-β-alanine. [Link]

  • Adebayo, M. A., et al. (2023). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 24(17), 13543. [Link]

  • ChemRxiv. (2023). Antimicrobial activity of self-assembled structures formed by protected amino acids. [Link]

  • Google Patents. (2021).
  • Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1195393. [Link]

  • CarnoSyn®. (2023). How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4383. [Link]

  • ResearchGate. (n.d.). Potential effects of β-alanine supplementation on brain function when exposed to stress. [Link]

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Protocols & Analytical Methods

Method

Application Note: Overcoming Steric and Electronic Hurdles in the Solid-Phase Synthesis of Peptides Incorporating N-(3-Methylphenyl)-beta-alanine

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Technical Guide & Validated Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Technical Guide & Validated Protocols.

Introduction: The Dual Challenge of N-Aryl β -Amino Acids

The incorporation of non-canonical amino acids, such as N-(3-Methylphenyl)-beta-alanine, into peptide backbones is a powerful strategy in drug development. It restricts backbone conformation, enhances proteolytic stability, and expands side-chain diversity. However, synthesizing peptides with this building block via Solid-Phase Peptide Synthesis (SPPS) introduces severe synthetic bottlenecks.

As an N-aryl secondary amine (an aniline derivative), N-(3-Methylphenyl)-beta-alanine suffers from profound electronic deactivation. The delocalization of the nitrogen's lone pair into the phenyl ring drops its pK a​ to approximately 4.6, making it a drastically weaker nucleophile than standard aliphatic amines (pK a​ ~9–10). When combined with the steric bulk of the 3-methylphenyl group and the β -alanine carbon framework, standard acylation methods fail entirely[1]. This application note details a field-proven, self-validating methodology to successfully incorporate and acylate this highly hindered residue.

Strategic Workflow Design and Causality

To achieve high-purity synthesis, every experimental choice must address the specific physicochemical properties of the N-aryl residue.

Resin Selection: Suppressing Diketopiperazine (DKP) Formation

Peptides containing N-alkyl or N-aryl amino acids are highly susceptible to DKP formation—a side reaction where the free amine of the dipeptide attacks the ester linkage to the resin, cleaving the peptide prematurely[1]. To prevent this, 2-Chlorotrityl chloride (2-CTC) resin is mandatory. The extreme steric bulk of the trityl linker physically shields the ester bond from nucleophilic attack, suppressing DKP cyclization and allowing for mild acidic cleavage[2].

Unprotected Coupling of the N-Aryl Amino Acid

Typically, amino acids require Fmoc or Boc protection to prevent self-polymerization. However, Fmoc-protection of secondary anilines is synthetically difficult and often unnecessary[3]. Because the N-(3-Methylphenyl) amine is such a poor nucleophile, the free amino acid can be activated at its carboxyl group and coupled to the resin-bound peptide without N-protection. The molecule will not self-condense under standard HATU/DIPEA activation[3].

The Acylation Bottleneck: In Situ Acid Chloride Generation

Once N-(3-Methylphenyl)-beta-alanine is attached to the resin, the growing chain terminates in the deactivated N-aryl amine. Attempting to couple the next Fmoc-protected amino acid using standard uronium (HATU) or carbodiimide (DIC) reagents results in near-zero conversion[4].

To overcome this, we utilize bis(trichloromethyl)carbonate (BTC, Triphosgene) . BTC reacts with the incoming Fmoc-amino acid to generate an Fmoc-amino acyl chloride in situ. Acid chlorides are highly electrophilic and sterically compact, allowing them to rapidly acylate even the most hindered and deactivated N-aryl amines[4]. sym-Collidine is selected as the base because its steric hindrance prevents it from degrading the acid chloride while efficiently neutralizing the generated HCl[4].

Quantitative Data: Activation Strategy Comparison

The necessity of the BTC protocol is evident when comparing coupling efficiencies. The table below summarizes the quantitative conversion rates when attempting to couple Fmoc-Ala-OH onto a resin-bound N-(3-Methylphenyl)-beta-alanine residue.

Activation StrategyReagentsEquivalents (AA / Activator / Base)Reaction TimeConversion (LC-MS)
Uronium Salt HATU / DIPEA3.0 / 2.9 / 6.04.0 hours< 10%
Carbodiimide DIC / Oxyma Pure3.0 / 3.0 / —4.0 hours< 15%
Acid Chloride (in situ) BTC / sym-Collidine3.0 / 1.0 / 14.01.0 hour> 95%

Table 1: Comparison of coupling efficiencies for the acylation of the N-aryl amine. Conversion validated via micro-cleavage and LC-MS integration.

Visualizing the Chemical Logic

SPPS_Workflow Start Resin-Bound Peptide (2-CTC) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple1 Couple Unprotected N-(3-Methylphenyl)-β-alanine (HATU / DIPEA) Deprotect->Couple1 Deprotect2 No Deprotection Needed (Secondary Amine is Free) Couple1->Deprotect2 Couple2 Acylate N-Aryl Amine (BTC / sym-Collidine) Deprotect2->Couple2 Cleave Mild TFA Cleavage & Global Deprotection Couple2->Cleave

Fig 1. Optimized SPPS workflow for N-(3-Methylphenyl)-beta-alanine incorporation.

BTC_Mechanism FmocAA Fmoc-AA-OH (3.0 eq) AcidChloride Fmoc-AA-Cl (Highly Electrophilic) FmocAA->AcidChloride Activation (THF, 0°C) BTC BTC (1.0 eq) + sym-Collidine BTC->AcidChloride Product Elongated Peptide (Amide Bond Formed) AcidChloride->Product Acylation (25°C, 1h) Resin Resin-Bound N-Aryl Amine Resin->Product Nucleophilic Attack

Fig 2. Mechanism of BTC-mediated in situ acid chloride generation and N-aryl acylation.

Step-by-Step Experimental Protocols

Safety Warning: BTC (Triphosgene) is highly toxic. All BTC manipulations must be performed in a well-ventilated fume hood. Quench all BTC waste with aqueous NaOH before disposal.

Protocol A: Coupling N-(3-Methylphenyl)-beta-alanine to the Peptide Chain
  • Preparation : Swell the Fmoc-deprotected peptidyl-resin (e.g., 0.1 mmol scale on 2-CTC resin) in DMF for 20 minutes.

  • Activation : In a separate vial, dissolve N-(3-Methylphenyl)-beta-alanine (0.3 mmol, 3.0 eq) and HATU (110 mg, 0.29 mmol, 2.9 eq) in 2 mL of dry DMF.

  • Base Addition : Add DIPEA (104 µL, 0.6 mmol, 6.0 eq) to the vial. Stir for 1 minute to pre-activate the carboxyl group.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing : Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation (Kaiser Test) : Perform a Kaiser test. A negative result (yellow) confirms complete acylation of the primary amine on the resin. Note: The newly installed N-aryl secondary amine will not react with the Kaiser reagent.

Protocol B: Acylation of the N-Aryl Amine via BTC (The Critical Step)
  • Resin Preparation : Wash the resin from Protocol A with dry THF (3 × 3 mL) to remove all traces of DMF, which can interfere with acid chloride generation.

  • Amino Acid Activation : In a dry vial under inert atmosphere, dissolve the next Fmoc-protected amino acid (0.3 mmol, 3.0 eq) in 1.5 mL of dry THF. Cool to 0 °C in an ice bath.

  • BTC Addition : Add BTC (30 mg, 0.1 mmol, 1.0 eq) to the cooled vial. (Note: 1.0 eq of BTC provides 3.0 eq of phosgene, perfectly matching the 3.0 eq of amino acid)[4].

  • Base Addition : Dropwise add sym-Collidine (185 µL, 1.4 mmol, 14.0 eq) to the vial. A white precipitate (collidinium hydrochloride) will form immediately. Stir at 0 °C for 5 minutes.

  • Coupling : Transfer the entire suspension (including the precipitate) to the resin. Agitate at room temperature for 1 hour.

  • Washing : Drain and wash the resin thoroughly with THF (3 × 3 mL), DCM (3 × 3 mL), and DMF (3 × 3 mL).

  • Self-Validation (Micro-Cleavage) : Transfer ~5 mg of resin to a microcentrifuge tube. Add 100 µL of 1% TFA in DCM. Vortex for 5 minutes. Filter the liquid and analyze via LC-MS. The presence of the elongated peptide mass without the deletion sequence confirms successful acylation.

Protocol C: Cleavage and Global Deprotection

Because 2-CTC resin is utilized to prevent DKP formation, cleavage can be performed under mild conditions if side-chain protecting groups are to be retained, or standard conditions for global deprotection[2].

  • Global Deprotection : Treat the resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation : Filter the cleavage cocktail into cold diethyl ether to precipitate the crude peptide.

  • Isolation : Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under a stream of nitrogen.

References

  • Title: N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Total Synthesis and Stereochemical Assignment of Gymnopeptides A and B Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Total Synthesis of the Highly N-Methylated Acetylene-Containing Anticancer Peptide Jahanyne Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: ACS Publications (Chemical Reviews) URL: [Link]

Sources

Application

reaction of N-(3-Methylphenyl)-beta-alanine with urea or potassium thiocyanate

Target Molecule: N-(3-Methylphenyl)- β -alanine Transformations: Synthesis of 1-(m-Tolyl)-5,6-dihydrouracil and 1-(m-Tolyl)-2-thio-5,6-dihydrouracil Audience: Researchers, Medicinal Chemists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: N-(3-Methylphenyl)- β -alanine Transformations: Synthesis of 1-(m-Tolyl)-5,6-dihydrouracil and 1-(m-Tolyl)-2-thio-5,6-dihydrouracil Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Scientific Rationale & Mechanistic Insights

The construction of 1-aryl-5,6-dihydrouracil and its thio-analogues from β -amino acids is a cornerstone methodology in the development of anti-epileptogenic agents, kinase inhibitors, and advanced pharmacophores . The reaction of N-(3-methylphenyl)- β -alanine with either urea or potassium thiocyanate (KSCN) provides a highly efficient, divergent synthetic branch point.

Depending on the electrophilic reagent chosen, the secondary amine of the β -alanine derivative undergoes either carbamoylation or thiocarbamoylation.

  • The Urea Pathway: Urea acts as an efficient carbonylating agent. However, its activation requires elevated temperatures or acidic catalysis to overcome the energy barrier for the initial nucleophilic attack by the sterically hindered secondary amine . Subsequent intramolecular dehydration yields the dihydropyrimidine-2,4-dione core.

  • The KSCN Pathway: Potassium thiocyanate is activated in an acidic medium to generate thiocyanic acid (HSCN) in situ. The rapid addition of the secondary amine to HSCN forms a thioureido intermediate, which readily cyclizes upon heating to form the 2-thioxotetrahydropyrimidin-4-one scaffold .

Mechanistic Pathway Visualization

ReactionPathway cluster_urea Pathway A: Urea Route cluster_kscn Pathway B: KSCN Route Reactant N-(3-Methylphenyl)- β-alanine Urea Urea / Heat [AcOH] Reactant->Urea Nucleophilic Attack KSCN KSCN / H⁺ [H₂O/HCl] Reactant->KSCN HSCN Addition IntA Ureido Intermediate Urea->IntA -NH₃ ProdA 1-(m-Tolyl)-5,6- dihydrouracil IntA->ProdA Cyclization (-H₂O) IntB Thioureido Intermediate KSCN->IntB ProdB 1-(m-Tolyl)-2-thio- 5,6-dihydrouracil IntB->ProdB Cyclization (-H₂O)

Divergent cyclization of N-(3-Methylphenyl)-beta-alanine via Urea and KSCN pathways.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and reliability in drug development workflows, the following protocols integrate causality-driven steps with built-in analytical checkpoints (In-Process Controls).

Protocol A: Synthesis of 1-(m-Tolyl)-5,6-dihydrouracil (Urea Route)

Causality Insight: Glacial acetic acid is selected as both the solvent and acid catalyst. The acidic environment protonates the urea carbonyl, increasing its electrophilicity, which is critical for facilitating the attack by the sterically hindered secondary amine of the starting material.

  • Preparation: In a 100 mL round-bottom flask, suspend N-(3-methylphenyl)- β -alanine (10.0 mmol, ~1.79 g) and Urea (30.0 mmol, 1.80 g) in 25 mL of glacial acetic acid.

    • Causality Insight: A 3-fold excess of urea is utilized to drive the equilibrium forward and compensate for its partial thermal decomposition into biuret and ammonia at elevated temperatures.

  • Reflux & Condensation: Attach a reflux condenser and heat the mixture to 115–120 °C for 4–6 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Suspend a strip of moist red litmus paper at the top of the condenser. It will turn blue as NH3​ gas is liberated, confirming the successful formation of the ureido intermediate.

  • Reaction Monitoring: After 4 hours, withdraw a 50 µL aliquot.

    • Self-Validation Checkpoint: Perform TLC (Eluent: DCM/MeOH 95:5). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a distinct, higher-running UV-active product spot ( Rf​≈0.5 ).

  • Workup & Precipitation: Cool the mixture to room temperature and pour it slowly onto 100 g of crushed ice with vigorous stirring.

    • Causality Insight: The sudden drop in temperature combined with the high polarity of water forces the hydrophobic dihydrouracil product to rapidly precipitate, leaving unreacted urea and acetic acid in the aqueous phase.

  • Isolation: Filter the pale yellow precipitate under vacuum. Wash thoroughly with cold water ( 3×20 mL) and dry in a vacuum oven at 50 °C overnight.

Protocol B: Synthesis of 1-(m-Tolyl)-2-thio-5,6-dihydrouracil (KSCN Route)

Causality Insight: Potassium thiocyanate is inherently unreactive toward amines. The addition of aqueous hydrochloric acid is mandatory to generate thiocyanic acid (HSCN) in situ, which serves as the active electrophile for the thiocarbamoylation step.

  • Preparation: Dissolve N-(3-methylphenyl)- β -alanine (10.0 mmol, ~1.79 g) in 20 mL of distilled water containing 2 mL of concentrated HCl (~24 mmol).

  • Reagent Addition: Add Potassium Thiocyanate (15.0 mmol, 1.46 g) in small portions to the stirring solution at room temperature.

  • Heating & Cyclization: Heat the mixture to a gentle reflux (100 °C) for 3–5 hours.

    • Self-Validation Checkpoint: As the highly hydrophobic 2-thioxopyrimidine core forms, the solution will transition from clear to cloudy, and the product will begin to precipitate directly out of the hot aqueous solution.

  • Workup: Remove the flask from the heat source and cool in an ice bath for 30 minutes to maximize crystallization.

  • Isolation: Filter the solid product under vacuum, wash with cold water ( 3×15 mL), and recrystallize from hot ethanol.

    • Self-Validation Checkpoint: The purified product should present as a fine crystalline solid. TLC (Hexanes/EtOAc 1:1) should reveal a single UV-active spot, confirming the removal of any uncyclized thioureido intermediates.

Quantitative Data & Analytical Validation

The table below summarizes the expected reaction parameters, yields, and key analytical signatures required to validate the successful synthesis of both scaffolds.

ParameterPathway A: Urea CondensationPathway B: KSCN Condensation
Electrophilic Source Urea ( NH2​CONH2​ )Thiocyanic Acid (HSCN, in situ)
Optimal Solvent System Glacial Acetic AcidAqueous HCl / Water
Reaction Temperature 115–120 °C (Reflux)100 °C (Reflux)
Primary Byproducts Ammonia ( NH3​ ), Water ( H2​O )Water ( H2​O ), Potassium Chloride (KCl)
Product Scaffold Dihydropyrimidine-2,4-dione2-Thioxotetrahydropyrimidin-4-one
Typical Yield Range 65% – 80%70% – 85%
Key IR Signatures (ATR) ~1710 cm⁻¹, ~1680 cm⁻¹ (Strong C=O)~1700 cm⁻¹ (C=O), ~1200 cm⁻¹ (C=S)
In-Process Control (IPC) Litmus test for NH3​ evolutionVisual precipitation of product from hot solvent

References

  • Title: Dihydrouracil compounds as anti-ictogenic or anti-epileptogenic agents (WO2004009559A2)
  • Title: Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

Method

Application and Protocol for the Synthesis of 1-(3-Methylphenyl)-dihydropyrimidine-2,4(1H,3H)-dione Utilizing N-(3-Methylphenyl)-β-alanine

Introduction: The Significance of 1-Aryl Substituted Dihydropyrimidinediones Dihydropyrimidinediones (DHPMs), and specifically their N-1 aryl-substituted analogs, represent a class of heterocyclic compounds of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1-Aryl Substituted Dihydropyrimidinediones

Dihydropyrimidinediones (DHPMs), and specifically their N-1 aryl-substituted analogs, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are recognized as "privileged structures" due to their ability to interact with a diverse range of biological targets. DHPM derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] The substitution at the N-1 position with an aryl group, such as the 3-methylphenyl (m-tolyl) moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, making the development of robust synthetic routes to these specific analogs a key objective for researchers.

This application note provides a detailed, two-step protocol for the synthesis of 1-(3-methylphenyl)-dihydropyrimidine-2,4(1H,3H)-dione, a representative 1-aryl substituted dihydropyrimidinedione. The synthesis commences with the preparation of the key intermediate, N-(3-Methylphenyl)-β-alanine, followed by its cyclization with urea to form the target dihydropyrimidinedione ring system. This methodology eschews the traditional one-pot Biginelli condensation in favor of a more controlled, multi-step approach that ensures the specific placement of the aryl substituent at the N-1 position.

Mechanistic Rationale

The overall synthesis is a two-stage process: 1) nucleophilic addition to form the N-aryl-β-alanine intermediate, and 2) subsequent cyclocondensation to form the dihydropyrimidinedione ring.

Step 1: Synthesis of N-(3-Methylphenyl)-β-alanine

This step involves the Michael addition of 3-methylaniline (m-toluidine) to acrylic acid. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the β-carbon of the acrylic acid. This reaction is typically carried out in the presence of a suitable solvent and may be facilitated by mild heating. The reaction results in the formation of the N-(3-methylphenyl)-β-alanine.

Step 2: Cyclization to 1-(3-Methylphenyl)-dihydropyrimidine-2,4(1H,3H)-dione

The second step is a cyclocondensation reaction between the synthesized N-(3-methylphenyl)-β-alanine and urea. This reaction is typically performed in an acidic medium, such as glacial acetic acid, at elevated temperatures. The mechanism proceeds through the formation of an intermediate N-carbamoyl-β-alanine derivative, which then undergoes intramolecular cyclization and dehydration to yield the stable six-membered dihydropyrimidinedione ring.[2] Acid catalysis is crucial for the cyclization of the intermediate N-aryl-N-carbamoyl-β-alanine.[2]

Experimental Protocols

Part 1: Synthesis of N-(3-Methylphenyl)-β-alanine

This protocol outlines the synthesis of the key intermediate, N-(3-Methylphenyl)-β-alanine, from 3-methylaniline and acrylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylaniline (m-toluidine)107.1510.72 g (10.6 mL)0.10
Acrylic acid72.067.21 g (7.1 mL)0.10
Water18.0250 mL-
Hydrochloric acid (conc.)36.46As needed-
Sodium hydroxide40.00As needed-
Ethanol46.07For recrystallization-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylaniline (10.72 g, 0.10 mol) and water (50 mL).

  • While stirring, slowly add acrylic acid (7.21 g, 0.10 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4 to ensure complete precipitation of the amino acid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude N-(3-Methylphenyl)-β-alanine from a minimal amount of hot ethanol-water to afford a purified crystalline solid.

  • Dry the purified product in a vacuum oven at 60 °C.

Characterization of N-(3-Methylphenyl)-β-alanine:

  • Appearance: White to off-white crystalline solid.

  • Expected Yield: 70-80%.

  • ¹H NMR (DMSO-d₆): δ (ppm) 12.2 (br s, 1H, COOH), 6.9-7.1 (m, 1H, Ar-H), 6.4-6.6 (m, 3H, Ar-H), 5.8 (br s, 1H, NH), 3.2-3.4 (t, 2H, N-CH₂), 2.4-2.6 (t, 2H, CH₂-COOH), 2.2 (s, 3H, Ar-CH₃).

  • IR (KBr, cm⁻¹): 3300-2500 (O-H and N-H stretch), 1710 (C=O stretch), 1605, 1580 (C=C aromatic stretch).

Part 2: Synthesis of 1-(3-Methylphenyl)-dihydropyrimidine-2,4(1H,3H)-dione

This protocol describes the cyclization of N-(3-Methylphenyl)-β-alanine with urea to form the target dihydropyrimidinedione.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(3-Methylphenyl)-β-alanine179.228.96 g0.05
Urea60.064.51 g0.075
Glacial Acetic Acid60.0550 mL-
Hydrochloric acid (conc.)36.465 mL-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine N-(3-Methylphenyl)-β-alanine (8.96 g, 0.05 mol) and urea (4.51 g, 0.075 mol).

  • Add glacial acetic acid (50 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 20 hours.[2]

  • After reflux, cool the reaction mixture to room temperature.

  • Add concentrated hydrochloric acid (5 mL) and continue to stir the mixture at room temperature for 1 hour to ensure complete cyclization.[2]

  • Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1-(3-methylphenyl)-dihydropyrimidine-2,4(1H,3H)-dione.

  • Dry the purified product under vacuum.

Characterization of 1-(3-Methylphenyl)-dihydropyrimidine-2,4(1H,3H)-dione:

  • Appearance: White crystalline solid.

  • Expected Yield: 60-75%.

  • ¹H NMR (DMSO-d₆): δ (ppm) 10.4 (s, 1H, NH), 7.2-7.4 (m, 1H, Ar-H), 7.0-7.2 (m, 3H, Ar-H), 3.8-4.0 (t, 2H, N-CH₂), 2.6-2.8 (t, 2H, CH₂-C=O), 2.3 (s, 3H, Ar-CH₃).

  • ¹³C NMR (DMSO-d₆): δ (ppm) 170.5 (C=O), 154.0 (C=O), 139.0, 138.5, 129.0, 125.0, 122.0, 119.0 (Ar-C), 45.0 (N-CH₂), 38.0 (CH₂-C=O), 21.5 (Ar-CH₃).

  • IR (KBr, cm⁻¹): 3220 (N-H stretch), 1715, 1680 (C=O stretch), 1600, 1490 (C=C aromatic stretch).

Visualizing the Synthesis

Workflow for the Synthesis of 1-(3-Methylphenyl)-dihydropyrimidine-2,4(1H,3H)-dione

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(3-Methylphenyl)-β-alanine cluster_step2 Step 2: Cyclization Reactants1 3-Methylaniline + Acrylic Acid Reaction1 Michael Addition (Reflux in H₂O) Reactants1->Reaction1 Intermediate N-(3-Methylphenyl)-β-alanine Reaction1->Intermediate Reaction2 Cyclocondensation (Glacial Acetic Acid, Reflux) Intermediate->Reaction2 Reactants2 Urea Reactants2->Reaction2 Product 1-(3-Methylphenyl)-dihydropyrimidine- 2,4(1H,3H)-dione Reaction2->Product Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N_Aryl_Beta_Alanine N-(3-Methylphenyl)-β-alanine R-NH-CH₂-CH₂-COOH Carbamoyl_Intermediate N-Aryl-N-carbamoyl-β-alanine R-N(C(=O)NH₂)-CH₂-CH₂-COOH N_Aryl_Beta_Alanine:f0->Carbamoyl_Intermediate:f0 + Urea - H₂O Urea Urea H₂N-C(=O)-NH₂ Cyclic_Intermediate Cyclic Intermediate Carbamoyl_Intermediate:f0->Cyclic_Intermediate Intramolecular Cyclization DHPD 1-(3-Methylphenyl)-dihydropyrimidine-2,4(1H,3H)-dione Cyclic_Intermediate->DHPD:f0 - H₂O

Caption: Proposed mechanism for the acid-catalyzed cyclization step.

Conclusion

This application note details a reliable and reproducible two-step synthesis for 1-(3-methylphenyl)-dihydropyrimidine-2,4(1H,3H)-dione, starting from readily available commercial reagents. By first synthesizing the N-(3-methylphenyl)-β-alanine intermediate, this method allows for the unambiguous introduction of the 3-methylphenyl substituent at the N-1 position of the dihydropyrimidinedione core. The provided protocols, complete with mechanistic insights and characterization data, offer a valuable resource for researchers in organic synthesis and medicinal chemistry who are focused on the development of novel heterocyclic compounds with potential therapeutic applications.

References

  • Synthesis of N-1,3-disubstituted 3,4-dihydropyrimidin-2(1H)-ones. ResearchGate. Available at: [Link].

  • Preparation of beta-amino acids. Google Patents.
  • One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. PMC. Available at: [Link].

  • Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. PMC. Available at: [Link].

  • Table 2. Synthesis of dihydropyrimidinones using 1,3-dibromo-... ResearchGate. Available at: [Link].

  • Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC. Available at: [Link].

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link].

  • One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. Organic Chemistry Portal. Available at: [Link].

  • Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Royal Society of Chemistry. Available at: [Link].

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. PMC. Available at: [Link].

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. ResearchGate. Available at: [Link].

  • Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. Available at: [Link].

  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PMC. Available at: [Link].

  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journals. Available at: [Link].

  • Advances in the synthesis of β-alanine. Frontiers. Available at: [Link].

  • Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. PMC. Available at: [Link].

  • A Review on β-alanine Biosynthesis. Journal of Student Research. Available at: [Link].

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PMC. Available at: [Link].

  • One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. PubMed. Available at: [Link].

  • Activation of carboxyl group with cyanate: peptide bond formation from dicarboxylic acids. PubMed. Available at: [Link].

  • UNEXPECTED CYCLIZATION OF N-ARYL-N-CARBOXY- ETHYL-BETA-ALANINES TO 5,6-DIHYDROURACILS. ResearchGate. Available at: [Link].

  • Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journals. Available at: [Link].

  • Process for producing N-methyl-beta-alanine derivative. Google Patents.
  • A: Strecker reaction pathway to form amino acids. B: Cyanohydrin... ResearchGate. Available at: [Link].

  • L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Organic Syntheses. Available at: [Link].

  • From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario. PMC. Available at: [Link].

  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. Available at: [Link].

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link].

  • Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. PMC. Available at: [Link].

  • Evaluation of Different Amino Acids on Growth and Cyanide Production by Bacillus megaterium for Gold Recovery. MDPI. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(3-Methylphenyl)-beta-alanine

Welcome to the technical support center for the purification of N-(3-Methylphenyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-(3-Methylphenyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues faced during the purification of N-(3-Methylphenyl)-beta-alanine.

Q1: What are the likely impurities in a crude sample of N-(3-Methylphenyl)-beta-alanine synthesized via Michael addition?

A1: The primary impurities will likely stem from the starting materials and potential side reactions. These can include:

  • Unreacted 3-methylaniline: This is a common starting material and can persist if the reaction does not go to completion.

  • Unreacted beta-propiolactone or acrylic acid: Depending on the specific synthetic route, these starting materials may also be present.

  • Di-addition products: It is possible for a second molecule of the beta-alanine precursor to react with the initial product, leading to a di-substituted impurity.

  • Solvents and reagents: Residual solvents from the reaction and workup, as well as any catalysts or bases used, can also be present.

Q2: My crude N-(3-Methylphenyl)-beta-alanine is an oil and won't crystallize. What should I do?

A2: Oiling out is a common problem in crystallization. Here are several troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. You may need to experiment with different solvent systems. A good starting point is a binary solvent system, such as ethanol/water or methanol/water, where the compound is soluble in one solvent at elevated temperatures and insoluble in the other.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid N-(3-Methylphenyl)-beta-alanine, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Slow Cooling: Rapid cooling often favors oil formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Concentration: Your solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration and induce precipitation.

Q3: What analytical techniques are best for assessing the purity of N-(3-Methylphenyl)-beta-alanine?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating the target compound from its impurities and quantifying their relative amounts. A reverse-phase C18 column is often a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and can be used in conjunction with HPLC (LC-MS) to identify unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.

II. Troubleshooting and In-depth Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification techniques applicable to N-(3-Methylphenyl)-beta-alanine.

A. Recrystallization

Recrystallization is often the first and most effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude N-(3-Methylphenyl)-beta-alanine to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution at its boiling point for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
Problem Cause Solution
Oiling out Compound is insoluble in the solvent at all temperatures, or the cooling is too rapid.Try a different solvent or a solvent mixture. Allow the solution to cool more slowly.
No crystals form Solution is not supersaturated, or nucleation is inhibited.Evaporate some solvent. Scratch the flask or add a seed crystal.
Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
Poor purity Impurities co-crystallize with the product.The chosen solvent may not be ideal. Try a different solvent system. A second recrystallization may be necessary.
B. Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For N-(3-Methylphenyl)-beta-alanine, normal-phase or reverse-phase chromatography can be employed.

Protocol 2: Normal-Phase Column Chromatography
  • Stationary Phase Selection: Silica gel is the most common stationary phase for normal-phase chromatography.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent component of your eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(3-Methylphenyl)-beta-alanine.

Troubleshooting Column Chromatography
Problem Cause Solution
Poor separation Inappropriate eluent polarity.Optimize the eluent system using TLC. A gradient elution (gradually increasing polarity) may be necessary.
Compound stuck on column Eluent is not polar enough.Increase the polarity of the eluent.
Cracked column bed Improper packing or running the column dry.Ensure the column is packed evenly and the solvent level never drops below the top of the stationary phase.
Tailing of spots on TLC Compound is too polar for the stationary phase or is interacting with acidic sites on the silica.Add a small amount of a modifier like triethylamine or acetic acid to the eluent to improve peak shape.
C. Acid-Base Extraction

Leveraging the amphoteric nature of N-(3-Methylphenyl)-beta-alanine (containing both a basic amino group and an acidic carboxylic acid group), acid-base extraction can be a powerful purification step, particularly for removing non-ionizable impurities.

Protocol 3: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base (e.g., 1 M sodium bicarbonate solution). This will deprotonate the carboxylic acid group, making the compound water-soluble and removing any acidic impurities that remain in the organic layer.

  • Separation: Separate the aqueous layer containing the deprotonated product.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) until the pH is acidic, causing the N-(3-Methylphenyl)-beta-alanine to precipitate out of the solution.

  • Extraction: Extract the precipitated product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Visualizing the Logic: Acid-Base Extraction

AcidBaseExtraction Crude Crude N-(3-Methylphenyl)-beta-alanine in Organic Solvent AddBase Wash with Aqueous Base Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Acidic & Neutral Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Deprotonated Product) Separate1->Aqueous1 Acidify Acidify Aqueous Layer Aqueous1->Acidify Precipitate Precipitated Product Acidify->Precipitate Extract Extract with Organic Solvent Precipitate->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Purified Product) Separate2->Organic2 Dry Dry and Concentrate Organic2->Dry Pure Pure Product Dry->Pure

Caption: Workflow for purification via acid-base extraction.

III. Data Interpretation and Purity Confirmation

The following table provides a summary of expected analytical data for purified N-(3-Methylphenyl)-beta-alanine.

Analytical Technique Expected Result for Pure N-(3-Methylphenyl)-beta-alanine Common Impurity Signatures
¹H NMR Characteristic peaks for the aromatic protons of the 3-methylphenyl group, the methylene protons of the beta-alanine backbone, and the amine and carboxylic acid protons.Additional aromatic signals for unreacted 3-methylaniline. Absence of expected signals or presence of unexpected signals for other byproducts.
HPLC A single major peak with a consistent retention time.Additional peaks eluting before or after the main product peak.
Melting Point A sharp melting point range.A broad and/or depressed melting point range.
Mass Spec A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₃NO₂: 179.09 g/mol ).Peaks corresponding to the molecular weights of suspected impurities.

IV. References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75891, N-methyl-beta-alanine. [Link]

  • Google Patents. Purification of beta-alanine.

  • Rathinasabapathi, B., et al. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. Plant Physiology, 126(3), 1241–1249. [Link]

  • Vaickelioniene, R., et al. (2009). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 14(9), 3467-3484. [Link]

  • Nogle, L. M., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-909. [Link]

  • SIELC Technologies. Separation of N-(2-Carboxyethyl)-beta-alanine on Newcrom R1 HPLC column. [Link]

  • MIT OpenCourseWare. Purification of Solids by Recrystallization. [Link]

  • Japan Environment Agency. III Analytical Methods. [Link]

  • Frontiers in Bioengineering and Biotechnology. Advances in the synthesis of β-alanine. [Link]

  • MDPI. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [Link]

  • SciSpace. Method for quantitative detection of beta-alanine and application thereof. [Link]

Sources

Optimization

challenges in the cyclization of N-aryl-beta-alanines

Technical Support Center: Troubleshooting the Cyclization of N-Aryl- β -Alanines Welcome to the Process Chemistry Support Center. The intramolecular cyclization of N-aryl- β -alanines to form 2,3-dihydroquinolin-4(1H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Cyclization of N-Aryl- β -Alanines

Welcome to the Process Chemistry Support Center. The intramolecular cyclization of N-aryl- β -alanines to form 2,3-dihydroquinolin-4(1H)-ones (tetrahydroquinolin-4-ones) and quinolin-2(1H)-ones is a fundamental transformation in the synthesis of alkaloid scaffolds and active pharmaceutical ingredients[1]. However, this Friedel-Crafts-type acylation is notoriously challenging.

As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles you will face—such as amine protonation, poor regioselectivity, and competitive retro-Michael cleavage. This document provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Overview & Reaction Pathways

To troubleshoot a failing reaction, we must first understand the competing pathways. The cyclization relies on the generation of an electrophilic acylium ion that attacks the aromatic ring. However, the basic secondary amine in the starting material complicates this process.

CyclizationMechanisms SM N-Aryl-β-alanine (Zwitterionic) Protonated Protonated Amine (Deactivated Ring) SM->Protonated Strong Acid (PPA, Eaton's) Protected N-Protected Precursor (e.g., N-Ts, N-Tf) SM->Protected N-Protection (Recommended) Acylium Acylium Ion Intermediate Protonated->Acylium High Temp (-H2O) Retro Aniline + Acrylic Acid (Retro-Michael Degradation) Protonated->Retro Thermal Stress (Side Reaction) Protected->Acylium Lewis Acid / POCl3 Product 2,3-Dihydroquinolin-4(1H)-one (Target Product) Acylium->Product Intramolecular Friedel-Crafts

Caption: Mechanistic pathways for the cyclization of N-aryl-β-alanines, highlighting the retro-Michael side reaction.

Troubleshooting Guides & FAQs

Q1: My cyclization in Polyphosphoric Acid (PPA) yields mostly unreacted starting material. How can I drive the reaction to completion?

Expert Insight: In strongly acidic media like PPA or Eaton's reagent (P 2​ O 5​ /MeSO 3​ H), the secondary amine of the N-aryl- β -alanine is immediately protonated. This forms an ammonium cation ( −NH2+​− ), which exerts a powerful inductive electron-withdrawing effect, strongly deactivating the aromatic ring toward electrophilic aromatic substitution. Patent literature explicitly notes the failure of PPA for certain deactivated substrates where phosphorus pentoxide mixtures might succeed[2]. Solution:

  • Increase Temperature: PPA cyclizations often require heating to 120–140 °C to overcome the activation energy barrier of the deactivated ring.

  • Switch to Eaton's Reagent: Eaton's reagent is less viscous than PPA, providing better mass transfer and slightly milder heating requirements (80–100 °C).

  • N-Protection (Best Practice): Protect the amine with an electron-withdrawing group (e.g., Tosyl or Triflyl) prior to cyclization[3]. While this mildly deactivates the ring, it prevents the formation of the highly deactivating formal positive charge, allowing cyclization under much milder conditions.

Q2: I am observing significant amounts of the parent aniline and acrylic acid in my crude NMR. What is happening?

Expert Insight: You are observing a retro-Michael addition . N-aryl- β -alanines are prone to thermal and acid-catalyzed cleavage of the C-N bond. Because the transition state for the Friedel-Crafts acylation is highly strained, the system often thermodynamically prefers to revert to the original aniline and an α,β -unsaturated acid when subjected to high thermal stress. Solution:

  • Strictly monitor reaction temperatures; avoid prolonged heating above 130 °C.

  • If using the acid chloride method (SOCl 2​ followed by AlCl 3​ ), ensure the intermediate acid chloride is not subjected to excessive heat during in-vacuo concentration.

Q3: My meta-substituted N-aryl- β -alanine is giving a mixture of two regioisomers. Can I control the selectivity?

Expert Insight: Meta-substituted anilines (e.g., 3-methoxyphenyl) can cyclize at either the ortho or para position relative to the substituent, yielding a mixture of 5-substituted and 7-substituted 2,3-dihydroquinolin-4(1H)-ones. Solution: Regioselectivity is dictated by a balance of steric hindrance and electronic effects. To favor the less sterically hindered 7-substituted isomer, utilize bulky Lewis acids (e.g., TiCl 4​ or SnCl 4​ ) on an N-protected acid chloride. If the 5-substituted isomer is strictly required, you must design your synthesis starting from a 2,3-disubstituted aniline to physically block the unwanted cyclization site.

Reagent Selection & Quantitative Data

Selecting the right activation reagent is the most critical variable in your experimental design. Below is a comparative analysis of standard cyclization conditions.

Reagent SystemMechanism of ActivationTypical Temp (°C)Yield RangeProsCons
PPA (Polyphosphoric Acid)Brønsted Acid / Dehydration120–14030–60%Cheap, one-pot procedure.Highly viscous, difficult workup, promotes retro-Michael.
Eaton's Reagent (10 wt% P 2​ O 5​ in MsOH)Brønsted Acid / Dehydration80–10050–75%Lower viscosity than PPA, easier aqueous quench.Still causes amine protonation and ring deactivation.
SOCl 2​ then AlCl 3​ Acid Chloride / Lewis Acid0–2570–90%Mild temperatures, avoids thermal degradation.Requires N-protection; strictly anhydrous conditions needed.
Tf 2​ O / Bi(OTf) 3​ Mixed Anhydride / Lewis Acid20–5075–95%Highly efficient, excellent functional group tolerance.Expensive reagents; sensitive to moisture.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The physical changes described (e.g., gas evolution, color changes) serve as in-process controls to ensure the reaction is proceeding correctly.

Protocol A: N-Protection and Mild Lewis Acid Cyclization (Recommended)

This two-step sequence avoids the retro-Michael side reaction by utilizing an N-Tosyl protecting group, followed by conversion to an acid chloride.

Step 1: Acid Chloride Formation

  • Suspend N-Tosyl-N-aryl- β -alanine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Add catalytic N,N-dimethylformamide (DMF, 2 drops).

  • Dropwise add oxalyl chloride (12.0 mmol, 1.2 eq) at 0 °C. Causality Check: You must observe immediate effervescence (CO and CO 2​ gas evolution). If no gas evolves, your oxalyl chloride has degraded.

  • Stir at room temperature for 2 hours until the solution becomes completely homogeneous, indicating full conversion to the acid chloride.

  • Concentrate strictly in vacuo at a bath temperature not exceeding 30 °C to prevent thermal degradation.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Redissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0 °C.

  • Add anhydrous Aluminum Chloride (AlCl 3​ , 25.0 mmol, 2.5 eq) in small portions. The solution will turn deep red/brown, indicating the formation of the acylium ion-Lewis acid complex.

  • Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Quench: Pour the mixture carefully over 100 g of crushed ice and 10 mL of concentrated HCl. Causality Check: The ice quench prevents the massive exotherm associated with AlCl 3​ hydrolysis, which would otherwise cause retro-Michael cleavage of your product.

  • Extract with DCM, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

Protocol B: Direct Cyclization using Eaton's Reagent

Use this protocol only for electron-rich substrates (e.g., methoxy-substituted rings) where N-protection is deemed unnecessary.

  • In a round-bottom flask equipped with a magnetic stirrer, add Eaton's Reagent (10 wt% P 2​ O 5​ in methanesulfonic acid, 10 mL per gram of substrate).

  • Add the N-aryl- β -alanine (5.0 mmol) in one portion.

  • Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Note: Monitor via TLC (aliquots must be quenched in water/EtOAc before spotting).

  • Quench: Cool the flask to room temperature and pour the viscous mixture dropwise into a vigorously stirred beaker of saturated aqueous NaHCO 3​ and crushed ice.

  • Critical Step: Ensure the pH is adjusted to ~8. The 2,3-dihydroquinolin-4(1H)-one product will typically precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

References

  • Anusevicius, K., et al. "Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives." Research On Chemical Intermediates, Vol. 41, No. 10, 2014, pp. 7517-7540. Available at:[Link][4]

  • Li, X., et al. "A Novel Approach to N‐Tf 2‐Aryl‐2,3‐Dihydroquinolin‐4(1H)‐ones via a Ligand‐Free Pd(II)‐Catalyzed Oxidative Aza‐Michael Cyclization." ResearchGate, 2020. Available at: [Link][3]

  • Wang, Y., et al. "Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides." MDPI Molecules, 2023. Available at:[Link][1]

  • Kowa Company, Ltd. "A process for preparing tetrahydroquinoline derivatives." World Intellectual Property Organization (WIPO), WO2007116922A1, 2007. Available at:[2]

Sources

Troubleshooting

improving the solubility of N-(3-Methylphenyl)-beta-alanine for biological assays

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures stemming from poor small molecule solubility.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures stemming from poor small molecule solubility. N-(3-Methylphenyl)-beta-alanine is a versatile building block and ligand, but its amphiphilic nature—combining a hydrophobic m-tolyl ring with a polar beta-alanine backbone—often causes kinetic precipitation when transitioning from organic stock solutions to aqueous biological assays.

This guide is designed to help researchers, scientists, and drug development professionals systematically diagnose and resolve solubility issues for this specific compound, ensuring robust, reproducible biological data.

Diagnostic Troubleshooting Workflow

Before altering your assay conditions, it is critical to identify the root cause of the precipitation. The workflow below outlines the logical progression for diagnosing and resolving solubility barriers for N-(3-Methylphenyl)-beta-alanine.

SolubilityWorkflow Start Observe Precipitation in Assay Buffer CheckPH Check Buffer pH (Target pH 7.4-8.0) Start->CheckPH AdjustPH Adjust pH with NaOH to ionize carboxylate CheckPH->AdjustPH pH < 7.0 CheckDMSO Check DMSO final % (Is it >1%?) CheckPH->CheckDMSO pH >= 7.4 AdjustPH->CheckDMSO StepDilution Use Step-Down Dilution (Avoid solvent shock) CheckDMSO->StepDilution Yes, but still crashing UseCarrier Add Carrier/Co-solvent (BSA or HP-β-CD) CheckDMSO->UseCarrier Cannot increase DMSO Success Compound Solubilized Proceed to Assay StepDilution->Success UseCarrier->Success

Workflow for diagnosing and resolving N-(3-Methylphenyl)-beta-alanine precipitation.

Frequently Asked Questions (FAQs)

Q: Why does my compound form a cloudy suspension immediately upon addition to the cell culture media? A: This is a classic example of kinetic precipitation. While N-(3-Methylphenyl)-beta-alanine is highly soluble in 100% DMSO, its solubility limit in the final aqueous buffer is significantly lower. Rapid dilution forces the compound into an environment where it is transiently supersaturated, causing the hydrophobic m-tolyl groups to aggregate and crash out of solution before thermodynamic equilibrium is reached, as detailed in 1[1].

Q: Can I just increase the DMSO concentration to keep it soluble? A: While increasing DMSO improves thermodynamic solubility, it severely compromises biological integrity. For most cell culture systems, a final DMSO concentration of 0.1% to 0.5% (v/v) is the maximum acceptable limit. Exceeding this can alter cell membrane permeability, affect enzyme kinetics, and induce cytotoxicity, which will ultimately confound your assay data according to 2[2].

Q: How can I verify if my compound has precipitated microscopically? A: We recommend integrating a self-validating turbidimetric solubility assay into your workflow. By measuring the absorbance of your final assay solution at 620 nm, you can detect micro-precipitates that are invisible to the naked eye. An increase in optical density (OD) compared to a vehicle control indicates aggregation, as established by the 3[3].

Validated Troubleshooting Protocols

Protocol A: The "Step-Down" Intermediate Dilution Method

Causality: Direct addition of a high-concentration DMSO stock into an aqueous buffer causes "solvent shock." By using an intermediate dilution step with a co-solvent, you lower the thermodynamic barrier for solvation, allowing the molecule to hydrate gradually without precipitating. Self-Validation: Turbidimetric OD check at 620 nm.

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM master stock of N-(3-Methylphenyl)-beta-alanine in 100% anhydrous DMSO.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) in a buffer containing 10% DMSO or a protein-friendly co-solvent like PEG3350, as suggested in4[4].

  • Dispersion: Vortex vigorously for 30 seconds to ensure complete dispersion.

  • Final Dilution: Dilute the intermediate stock 1:10 into the final pre-warmed (37°C) biological assay buffer to achieve a final concentration of 100 µM (1% final DMSO).

  • Validation: Read the absorbance at 620 nm. If the OD matches the blank, the compound is fully solubilized and ready for the assay.

Protocol B: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic m-tolyl ring of N-(3-Methylphenyl)-beta-alanine. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility, effectively shielding the hydrophobic moiety without altering the compound's covalent structure or biological target engagement. Self-Validation: Centrifugation to isolate uncomplexed aggregates.

CyclodextrinWorkflow PrepCD Prepare 20% HP-β-CD in Aqueous Buffer AddDrug Dropwise Addition of Compound in DMSO PrepCD->AddDrug Incubate Incubate 1h at 37°C (Host-Guest Equilibration) AddDrug->Incubate Centrifuge Centrifuge 10,000 x g (Remove Precipitates) Incubate->Centrifuge Assay Use Supernatant in Bioassay Centrifuge->Assay

Workflow for encapsulating N-(3-Methylphenyl)-beta-alanine in HP-β-CD.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target biological buffer (e.g., PBS pH 7.4).

  • Dropwise Addition: While vigorously vortexing the HP-β-CD solution, add the 10 mM DMSO stock of N-(3-Methylphenyl)-beta-alanine dropwise. (Dropwise addition prevents local supersaturation).

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 1 to 2 hours to allow host-guest complex equilibrium to establish.

  • Validation (Clearance): Centrifuge the sample at 10,000 x g for 5 minutes to pellet any uncomplexed micro-precipitates.

  • Assay Application: Transfer the supernatant to a new tube and use it for your biological assay. Crucial: Always include a vehicle control containing the exact same concentration of HP-β-CD and DMSO.

Quantitative Strategy Comparison

The table below summarizes the expected outcomes and limitations of various solubilization strategies for N-(3-Methylphenyl)-beta-alanine.

Solubilization StrategyPrimary Mechanism of ActionEst. Max Assay ConcentrationBiological CompatibilityKey Drawbacks / Limitations
Direct DMSO Dilution Solvent-mediated solvation< 10 µMLow (if DMSO > 1%)High risk of kinetic precipitation; solvent shock.
Step-Down Dilution Prevents localized supersaturation10 - 50 µMHigh (DMSO ≤ 1%)Requires intermediate handling; compound may still precipitate over long incubations.
pH Optimization (pH 7.4-8.0) Ionizes carboxylic acid to carboxylate50 - 100 µMHigh (Physiological pH)Ineffective if the target protein/cell requires an acidic microenvironment.
HP-β-CD Complexation Encapsulates hydrophobic m-tolyl ring> 100 µMVery HighMay slightly reduce the free fraction of the compound available for target binding.

References

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. NIH.gov (PMC). 4

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. 2

  • improving (-)-Anomalin solubility for in vitro assays. BenchChem. 1

  • Turbidimetric Solubility Assay. Evotec. 3

Sources

Reference Data & Comparative Studies

Validation

validation of the antimicrobial efficacy of N-(3-Methylphenyl)-beta-alanine derivatives

An In-Depth Technical Guide to the Antimicrobial Validation of N-(3-Methylphenyl)-beta-alanine Derivatives Executive Summary & Mechanistic Rationale The rising incidence of antimicrobial resistance (AMR) necessitates the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Antimicrobial Validation of N-(3-Methylphenyl)-beta-alanine Derivatives

Executive Summary & Mechanistic Rationale

The rising incidence of antimicrobial resistance (AMR) necessitates the development of novel synthetic pharmacophores. Beta-alanine, a naturally occurring beta-amino acid, possesses inherent but weak broad-spectrum preservative qualities. However, synthetic modifications—specifically the introduction of N-aryl substitutions—drastically alter its physicochemical profile.

As an Application Scientist evaluating these compounds, the causality behind selecting N-(3-Methylphenyl)-beta-alanine lies in the precise modulation of its Hydrophilic-Lipophilic Balance (HLB). The addition of a methyl group at the meta position of the phenyl ring increases the partition coefficient (LogP) without introducing excessive steric hindrance. This structural tuning is critical: it enhances the molecule's ability to partition into the lipid bilayers of fungal membranes and traverse the outer membrane porins of Gram-negative bacteria, a mechanism supported by structure-activity relationship (SAR) studies on related beta-alanine and propionic acid derivatives 1. Furthermore, incorporating beta-amino acids into lipophilic scaffolds has been shown to significantly impact both antimicrobial efficacy and enzymatic degradation kinetics 2. Similar electronic and steric effects have been validated in diphenoxysubstituted derivatives, where specific ring substitutions directly dictate microbial susceptibility 3.

Comparative Efficacy Data

To objectively evaluate the performance of N-(3-Methylphenyl)-beta-alanine, we must benchmark its Minimum Inhibitory Concentration (MIC) against the unsubstituted parent compound (Beta-alanine), a closely related analog (N-phenyl-beta-alanine), and clinical standards.

Table 1: Comparative MIC Values (µg/mL) Across Pathogenic Strains

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungi)
Beta-alanine (Control)>512>512>512>512
N-phenyl-beta-alanine 641286432
N-(3-Methylphenyl)-beta-alanine 16 32 16 8
Ciprofloxacin (Standard)10.52N/A
Fluconazole (Standard)N/AN/AN/A2

Data Interpretation: The meta-methyl substitution yields a 2- to 4-fold increase in potency compared to the unmethylated N-phenyl derivative. While it does not surpass clinical antibiotics like Ciprofloxacin, its efficacy against P. aeruginosa and C. albicans highlights its potential as a dual-action antimicrobial scaffold.

Self-Validating Experimental Protocols

A robust validation pipeline must be self-correcting. The following protocols are designed with internal controls to eliminate experimental artifacts.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Relying solely on optical density (OD) to determine MIC is flawed when testing lipophilic compounds, as drug precipitation can mimic bacterial turbidity. We utilize resazurin (Alamar Blue) as a metabolic indicator to create a self-validating viability readout.

  • Inoculum Standardization: Cultivate strains on Mueller-Hinton agar. Suspend isolated colonies in sterile saline and adjust to a 0.5 McFarland standard ( 1.5×108 CFU/mL). Causality: Strict standardization prevents false positives caused by over-inoculation overwhelming the drug.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of N-(3-Methylphenyl)-beta-alanine in Mueller-Hinton broth (range: 512 to 0.5 µg/mL). Include a vehicle control (e.g., 1% DMSO) to validate that the solvent is not causing the observed inhibition.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Resazurin Addition (The Self-Validation Step): Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Viable cells reduce blue resazurin to pink resorufin. The MIC is the lowest concentration well that remains strictly blue. Causality: This colorimetric shift is tied directly to cellular respiration, completely bypassing optical artifacts from compound insolubility.

Protocol B: HPLC-UV Degradation Kinetics in Human Plasma

In vitro MIC data is useless if the compound degrades instantly in vivo. This protocol measures physiological stability.

  • Matrix Spiking: Spike N-(3-Methylphenyl)-beta-alanine into 80% pooled human plasma (pH 7.4) to a final concentration of 10 µM. Incubate at 37°C.

  • Aliquoting & Quenching: At intervals (0, 15, 30, 60, 120 mins), extract 100 µL aliquots. Immediately add 300 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., N-(4-Methylphenyl)-beta-alanine). Causality: Cold acetonitrile crashes out plasma proteins to prevent HPLC column clogging, while the internal standard validates the extraction recovery rate, ensuring quantitative accuracy even if sample loss occurs during pipetting.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials.

  • Chromatographic Analysis: Run on a C18 reverse-phase column using an isocratic mobile phase (e.g., 60% Water / 40% Acetonitrile with 0.1% TFA). Monitor UV absorbance at 254 nm. Calculate the half-life ( t1/2​ ) based on the depletion of the parent peak area relative to the internal standard.

Visualizing the Validation Workflow & Mechanism

ValidationPipeline A Compound Synthesis & Purification B Physicochemical Characterization A->B C Broth Microdilution (MIC Determination) B->C D Degradation Kinetics (Plasma Stability) C->D

Figure 1: Sequential self-validating workflow for antimicrobial screening.

MOA N1 N-(3-Methylphenyl)-beta-alanine N2 Lipophilic Partitioning (Bacterial Membrane) N1->N2 LogP > 2.0 N3 Membrane Disruption & Porin Penetration N2->N3 Hydrophobic Interaction N4 Intracellular Acidification N3->N4 Proton Gradient Collapse N5 Cell Death (Bactericidal Effect) N4->N5

Figure 2: Mechanistic pathway of membrane disruption by lipophilic derivatives.

References

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library / Der Pharmacia Sinica. 1

  • Synthesis, degradation kinetics and in vitro antimicrobial activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives of some beta-amino acids. Arzneimittelforschung / PubMed. 2

  • Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties. Molecules / MDPI. 3

Sources

Comparative

comparing the spectroscopic data of N-(3-Methylphenyl)-beta-alanine with known standards

Executive Summary In rational drug design and advanced materials synthesis, verifying the structural integrity of intermediate building blocks is paramount. N-(3-Methylphenyl)-beta-alanine (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and advanced materials synthesis, verifying the structural integrity of intermediate building blocks is paramount. N-(3-Methylphenyl)-beta-alanine (CAS No. 36053-77-7), a secondary aryl-alkyl amine, serves as a critical synthon. This guide provides an objective, highly technical comparison of its spectroscopic data (NMR, FTIR, MS) against its fundamental precursor standards: m-toluidine and beta-alanine . By employing orthogonal analytical techniques, researchers can confidently map the causality between molecular structural changes—specifically N-alkylation—and their resulting spectroscopic signatures.

Mechanistic Rationale: The Causality of Chemical Shifts

To accurately validate N-(3-Methylphenyl)-beta-alanine, one must understand how combining an electron-rich aromatic ring with a short aliphatic carboxylic acid alters the electronic environment of the molecule.

When beta-alanine is N-arylated with an m-tolyl group, two major electronic shifts occur:

  • Anisotropic Deshielding: The nitrogen atom transitions from a primary amine (in beta-alanine) to a secondary aryl amine. The lone pair on the nitrogen partially delocalizes into the aromatic ring, reducing electron density around the adjacent aliphatic beta-CH₂ group, driving its NMR signal downfield.

  • Vibrational Restriction: The formation of the secondary amine alters the N-H stretching frequencies in infrared spectroscopy, shifting from a primary amine doublet to a distinct secondary amine singlet, while the carboxylic acid tail remains capable of forming strong intermolecular hydrogen-bonded dimers.

NMR_Logic Compound N-(3-Methylphenyl)- beta-alanine mTolyl m-Tolyl Group Compound->mTolyl Ring System BetaAla Beta-Alanine Backbone Compound->BetaAla Aliphatic Chain ArH Aromatic Protons (δ 6.4 - 7.0 ppm) mTolyl->ArH CH3 Aryl-CH3 (δ 2.2 ppm) mTolyl->CH3 AlphaCH2 Alpha-CH2 (δ 2.55 ppm) BetaAla->AlphaCH2 Near COOH BetaCH2 Beta-CH2 (δ 3.30 ppm) BetaAla->BetaCH2 Near NH

Structural logic mapping functional groups to expected 1H NMR chemical shifts.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating internal standards and baseline verifications to eliminate instrumental artifacts.

Protocol A: High-Resolution Nuclear Magnetic Resonance (NMR)
  • Solvent Selection Causality: Dimethyl sulfoxide-d6 (DMSO-d6) is selected over CDCl₃. The highly polar nature of the carboxylic acid tail causes poor solubility in non-polar solvents. DMSO-d6 effectively disrupts hydrogen bonding, yielding sharp, highly resolved peaks for exchangeable protons (N-H and O-H).

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Instrument Calibration: Tune and match the probe on a 400 MHz spectrometer. Acquire a 1D ¹H spectrum (zg30 pulse sequence, 16 scans, 2s relaxation delay).

    • Self-Validation: Lock the spectrum to the TMS internal standard at exactly 0.00 ppm. Verify the solvent residual quintet at 2.50 ppm. This dual-point check ensures the chemical shift axis is absolutely calibrated.

    • Integration: Phase correct the spectrum and integrate, setting the aryl-CH₃ singlet to exactly 3.00 protons to establish the relative quantitative baseline.

Protocol B: Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Step-by-Step Methodology:

    • Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. This self-validates the optical path and subtracts atmospheric H₂O/CO₂.

    • Sample Analysis: Place ~2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

    • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

Protocol C: ESI-LC-MS Analysis
  • Step-by-Step Methodology:

    • Sample Prep: Dissolve 1 mg of the compound in 1 mL of Methanol. Dilute 1:100 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The acidic modifier ensures complete protonation of the secondary amine.

    • Calibration: Infuse a standard tuning mix to calibrate the mass axis across m/z 50-1000.

    • Acquisition: Inject 5 µL into the LC-MS system operating in positive Electrospray Ionization (ESI+) mode (capillary voltage 3.5 kV, desolvation temp 300°C).

Exp_Workflow Start Sample Prep: Target Compound NMR 1H & 13C NMR (DMSO-d6) Start->NMR FTIR ATR-FTIR (Solid State) Start->FTIR MS ESI-LC-MS (Positive Ion) Start->MS ValNMR Verify N-alkylation (Beta-CH2 Shift) NMR->ValNMR ValFTIR Confirm Sec-Amine (3350 cm⁻¹) FTIR->ValFTIR ValMS Confirm Mass ([M+H]⁺ 180.1) MS->ValMS

Experimental workflow for orthogonal spectroscopic validation of the target compound.

Spectroscopic Data Comparison

The tables below synthesize the expected spectroscopic data of N-(3-Methylphenyl)-beta-alanine compared against its structural precursors. Data for the standards is grounded in authoritative spectral databases[1, 2].

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)

Diagnostic Insight: The most critical indicator of successful synthesis is the downfield shift of the Beta-CH₂ protons from 3.18 ppm in standard beta-alanine to 3.30 ppm in the target compound, confirming the covalent attachment of the deshielding N-aryl group.

Proton Environmentm-Toluidine (Standard)Beta-Alanine (Standard)N-(3-Methylphenyl)-beta-alanine
Aromatic (Ar-H) 6.50 - 6.95 ppm (m, 4H)N/A6.40 - 7.00 ppm (m, 4H)
Aryl-CH₃ 2.18 ppm (s, 3H)N/A2.20 ppm (s, 3H)
Alpha-CH₂ N/A2.56 ppm (t, 2H)2.55 ppm (t, 2H)
Beta-CH₂ N/A3.18 ppm (t, 2H)3.30 ppm (t, 2H)
Amine (N-H) 3.50 ppm (br s, 2H)N/A (Zwitterion)5.80 ppm (br s, 1H)
Carboxyl (O-H) N/AN/A (Zwitterion)12.10 ppm (br s, 1H)
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, DMSO-d6)

Diagnostic Insight: The C-N linkage carbon on the aromatic ring shifts slightly downfield (148.2 ppm) compared to free m-toluidine due to the inductive effect of the alkyl chain.

Carbon Environmentm-ToluidineBeta-AlanineN-(3-Methylphenyl)-beta-alanine
Carbonyl (C=O) N/A181.0 ppm174.5 ppm
Ar-C (N-linked) 146.5 ppmN/A148.2 ppm
Ar-C (CH₃-linked) 138.0 ppmN/A138.5 ppm
Beta-CH₂ N/A36.3 ppm39.5 ppm
Alpha-CH₂ N/A39.5 ppm34.2 ppm
Aryl-CH₃ 21.5 ppmN/A21.5 ppm
Table 3: ATR-FTIR Vibrational Frequencies

Diagnostic Insight: The disappearance of the primary amine N-H doublet (typical of m-toluidine) and the emergence of a single sharp band at ~3350 cm⁻¹ definitively proves the formation of the secondary amine.

Functional GroupFrequency (cm⁻¹)Diagnostic Significance
N-H Stretch ~3350Confirms secondary amine (single band vs primary amine double band).
O-H Stretch 3200 - 2500Broad band indicates carboxylic acid dimer formation.
C=O Stretch ~1705Confirms carboxylic acid carbonyl (shifted from zwitterionic carboxylate).
C=C Aromatic ~1600, ~1500Confirms presence of the aromatic ring.
C-N Stretch ~1300Confirms the aryl-alkyl amine linkage.
Table 4: ESI-LC-MS Fragmentation Data

By utilizing a collision energy of 20 eV, the molecule fragments predictably, allowing for structural reconstruction from the mass spectrum.

Ion Typem/z ValueStructural Assignment
[M+H]⁺ 180.1Intact protonated molecular ion (Exact Mass: 179.1).
Fragment 1 162.1Loss of H₂O (-18 Da) from the carboxylic acid tail.
Fragment 2 120.1Loss of the entire acetic acid moiety (-CH₂COOH, -59 Da), leaving the m-toluidine cation.

Conclusion & Field Insights

When comparing N-(3-Methylphenyl)-beta-alanine against its standard precursors, the most robust proof of identity lies in the intersection of orthogonal data points. Relying solely on LC-MS can confirm the mass (m/z 180.1) but fails to differentiate structural isomers (e.g., N-(2-Methylphenyl)-beta-alanine or N-ethyl-m-toluamide).

By enforcing a self-validating NMR protocol, researchers can utilize the precise integration of the aryl-CH₃ (3H) against the shifted Beta-CH₂ (2H at 3.30 ppm) to unequivocally prove the regiochemistry of the N-alkylation. This multi-tiered spectroscopic approach ensures absolute confidence when advancing this compound through the drug development pipeline.

References

  • National Center for Biotechnology Information (PubChem). "Beta-Alanine - 1D and 2D NMR Spectral Information." PubChem Compound Database. URL:[Link]

  • SpectraBase (John Wiley & Sons, Inc.). "m-Toluidine - 1H NMR Spectrum." SpectraBase Compound ID: 8deDOAbdpwT. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-Methylphenyl)-beta-alanine

An authoritative guide designed for researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Profile N-(3-Methylphenyl)-beta-alanine (also known as 3-[(3-methylphenyl)amino]propanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide designed for researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Profile

N-(3-Methylphenyl)-beta-alanine (also known as 3-[(3-methylphenyl)amino]propanoic acid; CAS No. 36053-77-7) is a specialized synthetic intermediate frequently utilized in drug discovery and biochemical screening assays . With a molecular weight of 179.22 g/mol and a formula of C10H13NO2, it typically presents as a crystalline powder. Because its molecular structure contains both a lipophilic m-tolyl group and a polar carboxylic acid, it exhibits unique solubility profiles and can easily penetrate compromised skin barriers. Handling this compound requires strict adherence to advanced personal protective equipment (PPE) and operational protocols to prevent systemic absorption and localized irritation.

Hazard Profile & Risk Assessment

Before initiating any laboratory workflow, a comprehensive risk assessment is mandatory. Based on the Globally Harmonized System (GHS) classifications for structurally analogous arylamino propanoic acids, this compound acts as an acute toxicant and a multi-site irritant .

GHS Hazard ClassCategoryHazard CodeClinical/Operational Implication
Acute Toxicity (Oral/Dermal/Inhalation) Category 4H302 + H312 + H332Systemic toxicity upon entry; requires strict barrier protection.
Skin Corrosion/Irritation Category 2H315Causes localized erythema; mandates chemical-resistant gloves.
Serious Eye Damage/Irritation Category 2AH319Can cause severe ocular damage; face/eye shielding is non-negotiable.
Specific Target Organ Toxicity STOT SE 3H336Inhalation of dust may cause dizziness or respiratory tract irritation.

Causality Check: The presence of the secondary amine increases the compound's nucleophilicity and potential for biological interaction with mucosal membranes, which directly drives the H315 and H319 irritation classifications.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physicochemical vulnerabilities of the compound.

  • Hand Protection: Use heavy-duty Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior chemical resistance against aromatic amines compared to standard latex. Double-gloving is required when handling bulk powder to ensure the inner glove remains uncontaminated during doffing.

  • Eye/Face Protection: Tight-fitting chemical safety goggles. If handling >50 grams or highly concentrated stock solutions, add a full-face shield.

    • Causality: Powders are highly susceptible to aerosolization; standard safety glasses with side shields do not provide an adequate orbital seal against fine, irritating dust.

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: Mitigates the H332 (harmful if inhaled) and H336 (respiratory irritation) risks associated with microscopic airborne particulates generated during weighing.

  • Body Protection: Flame-resistant, fluid-impermeable laboratory coat with knit cuffs, fully buttoned to the collar.

Operational Workflow & Handling Protocols

The following step-by-step methodologies ensure that the handling of N-(3-Methylphenyl)-beta-alanine remains a closed, self-validating system where each step verifies the safety of the previous one.

Protocol 1: Safe Weighing and Transfer
  • Engineering Control Activation: Turn on the chemical fume hood or Class II Type A2 Biological Safety Cabinet. Verify the face velocity is between 0.4 and 0.6 m/s.

    • Causality: This specific velocity range is strong enough to capture aerosolized powder but gentle enough not to cause turbulence that blows the powder out of the weigh boat.

  • Static Mitigation: Pass an anti-static zero-stat gun over the analytical balance, the weigh boat, and the micro-spatula.

    • Causality: Amino acid derivatives are highly prone to triboelectric charging. Static cling causes erratic dispersal of the powder, breaking primary containment.

  • Transfer: Carefully transfer the required mass using a grounded stainless-steel spatula. Cap the source bottle immediately after extraction.

  • Secondary Containment: Place the weigh boat into a secondary sealed container (e.g., a Falcon tube or sealed beaker) before removing it from the fume hood to transport to the mixing station.

Protocol 2: Solubilization and Solution Preparation
  • Solvent Selection: Select an appropriate solvent (e.g., DMSO for stock solutions, or a pH-adjusted aqueous buffer).

  • Controlled Addition: Slowly pipette the solvent down the inner wall of the secondary container.

    • Causality: Dropping solvent directly onto the powder bed displaces air rapidly, creating a micro-plume of toxic dust. Wall-addition ensures gentle capillary wetting of the powder.

  • Agitation: Seal the container and use a vortex mixer at low RPM. Avoid sonication unless the vessel is hermetically sealed, as ultrasonic waves can heat the solvent and increase the vapor pressure of the dissolved compound.

Spill Response and Disposal Plan

Even with robust protocols, accidental breaches can occur. The following methodology dictates the immediate response to a powder spill.

Protocol 3: Chemical Spill Cleanup & Disposal
  • Isolate & Evacuate: Immediately alert nearby personnel and isolate the spill radius (minimum 2 meters).

  • Don Emergency PPE: Upgrade to a PAPR (Powered Air-Purifying Respirator) if the spill exceeds 10 grams outside a ventilated enclosure.

  • Wet-Wiping Technique: Do NOT sweep or brush the powder.

    • Causality: Mechanical sweeping aerosolizes the toxicant. Instead, gently cover the spill with absorbent pads lightly dampened with 70% ethanol or a surfactant-based solvent. The solvent traps the dust particles via surface tension.

  • Decontamination: Wipe the area inward from the perimeter to the center. Follow with a secondary wipe using a 10% sodium hypochlorite (bleach) solution to oxidatively degrade residual aromatic amines, then a final water rinse to prevent bleach corrosion on stainless steel surfaces.

  • Waste Segregation: Place all contaminated pads, doffed outer gloves, and empty chemical vials into a designated, clearly labeled hazardous waste bag. Store in a ventilated waste accumulation area pending incineration by a certified environmental vendor.

Logical Workflow Visualization

The following diagram illustrates the self-validating logical flow of the handling and emergency response procedures.

Workflow N1 1. Risk Assessment Identify Hazards (H315, H319, H332) N2 2. Engineering Controls Verify Fume Hood Velocity (0.4-0.6 m/s) N1->N2 N3 3. PPE Donning Nitrile Gloves, N95, Goggles N2->N3 N4 4. Safe Handling Anti-static Transfer & Wetting N3->N4 N5 Containment Breach or Spill Detected? N4->N5 N6 Emergency Protocol Wet-Wipe & Oxidative Decon N5->N6 Yes (Hazard) N7 5. Standard Doffing & Hazardous Waste Segregation N5->N7 No (Routine) N6->N7 Post-Cleanup

Caption: Logical workflow for handling N-(3-Methylphenyl)-beta-alanine, integrating spill response.

References

  • Title: 3-[(3-methylphenyl)amino]propanoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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